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  • Product: 2-Isobutoxy-5-methylbenzaldehyde
  • CAS: 1340411-54-2

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 2-Isobutoxy-5-methylbenzaldehyde: A Technical Whitepaper

Executive Summary In modern drug discovery and materials science, substituted benzaldehydes serve as critical linchpins for complex molecular architectures. 2-Isobutoxy-5-methylbenzaldehyde (CAS: 1340411-54-2)[1] is a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and materials science, substituted benzaldehydes serve as critical linchpins for complex molecular architectures. 2-Isobutoxy-5-methylbenzaldehyde (CAS: 1340411-54-2)[1] is a highly specialized building block characterized by its unique steric bulk and electronic profile. As a Senior Application Scientist, I approach this compound not merely as a reagent, but as a dynamic system where the ortho-alkoxy and meta-alkyl substituents dictate its thermodynamic stability, solubility, and reactivity. This whitepaper systematically deconstructs the physicochemical properties of 2-isobutoxy-5-methylbenzaldehyde, providing researchers with field-proven methodologies for its characterization and application.

Structural Identity and Predictive Physicochemical Data

Because empirical data for highly specific functionalized building blocks can be sparse, application scientists rely on rigorous extrapolation from closely related structural analogs. By analyzing the physicochemical behavior of 2-isobutoxybenzaldehyde and 2-hydroxy-5-methylbenzaldehyde[2], we can construct a highly accurate predictive profile for 2-isobutoxy-5-methylbenzaldehyde.

Table 1: Fundamental and Extrapolated Physicochemical Properties
PropertyValueScientific Rationale & Source Derivation
Molecular Formula C₁₂H₁₆O₂Core benzaldehyde + isobutoxy (C₄H₉O) + methyl (CH₃).
Molecular Weight 192.25 g/mol Calculated exact mass.
CAS Registry Number 1340411-54-2Verified chemical identifier[1].
Boiling Point (Est.) 285 – 295 °C2-isobutoxybenzaldehyde boils at ~274 °C; the addition of a meta-methyl group typically elevates the boiling point by 15–20 °C due to increased van der Waals forces.
Density (Est.) 1.00 – 1.03 g/cm³Anchored by the 1.018 g/cm³ density of the des-methyl analog.
LogP (Octanol/Water) 3.8 – 4.1High lipophilicity driven by the hydrophobic isobutyl chain and the methyl group, disrupting aqueous hydrogen bonding.

Electronic and Steric Causality in Reactivity

To successfully deploy 2-isobutoxy-5-methylbenzaldehyde in synthesis (e.g., Knoevenagel condensations or reductive aminations), one must understand the causality behind its reactivity. The formyl group (-CHO) is the primary electrophilic center. However, its reactivity is heavily modulated by the surrounding substituents:

  • The Ortho-Isobutoxy Group (+M Effect & Steric Shielding): The oxygen atom donates electron density into the aromatic π-system via resonance (+M effect). This partially quenches the electrophilicity of the formyl carbon compared to an unsubstituted benzaldehyde. Furthermore, the branched isobutyl chain creates a significant steric umbrella, restricting the trajectory of bulky nucleophiles.

  • The Meta-Methyl Group (+I Effect): Positioned meta to the aldehyde, the methyl group cannot directly participate in resonance with the formyl moiety. Instead, it exerts a weak inductive electron-donating effect (+I), which primarily serves to increase the overall electron density of the aromatic ring, making the ring itself more susceptible to electrophilic aromatic substitution at the para position relative to the alkoxy group[3].

StructuralEffects Core 2-Isobutoxy-5-methylbenzaldehyde (CAS: 1340411-54-2) Aldehyde Formyl Group (-CHO) Electrophilic Center Core->Aldehyde Primary reactive site Isobutoxy Isobutoxy Group (-OR) +M Effect & Steric Shield Core->Isobutoxy Ortho position Methyl Methyl Group (-CH3) +I Inductive Effect Core->Methyl Meta position Isobutoxy->Aldehyde Decreases electrophilicity via resonance (+M) Methyl->Aldehyde Negligible direct effect on formyl carbon

Fig 1: Electronic and steric modulation of the formyl core by ortho/meta substituents.

Experimental Methodology: Self-Validating Protocol for LogP Determination

Given the compound's high predicted lipophilicity, accurate determination of its partition coefficient (LogP) is critical for downstream ADME (Absorption, Distribution, Metabolism, and Excretion) modeling. Standard computational models often fail to account for the specific steric folding of the isobutoxy group.

Below is a field-proven, self-validating shake-flask methodology. Self-validation is achieved by quantifying the solute in both phases to ensure mass balance, thereby proving that no compound was lost to volatilization or adsorption onto the glassware.

Step-by-Step Workflow
  • Phase Saturation (The Causality of Baseline Stability): Vigorously stir equal volumes of 1-octanol and HPLC-grade water for 24 hours at 25.0 ± 0.1 °C. Why? Solvents exhibit mutual solubility. Pre-saturating the phases prevents volume shifts during the actual experiment, ensuring that concentration calculations remain mathematically sound.

  • Solute Addition: Dissolve exactly 10.0 mg of 2-isobutoxy-5-methylbenzaldehyde in 10.0 mL of the pre-saturated octanol phase.

  • Thermodynamic Equilibration: Combine the spiked octanol with 10.0 mL of pre-saturated water in a borosilicate glass vial with a PTFE-lined cap. Shake mechanically at 50 rpm for 24 hours at 25 °C. Why? 24 hours is the empirical standard required to guarantee that the system has reached thermodynamic equilibrium, preventing kinetic artifacts.

  • Micro-emulsion Cleavage: Centrifuge the biphasic mixture at 3000 rpm for 20 minutes. Why? Shaking generates microscopic octanol droplets suspended in the water phase. Without centrifugation, analyzing the water phase would inadvertently measure these octanol droplets, artificially inflating the apparent aqueous concentration and resulting in a falsely low LogP.

  • HPLC-UV Quantification: Carefully extract aliquots from both the top (octanol) and bottom (water) layers using a syringe. Analyze via HPLC-UV at λ = ~254 nm.

  • System Validation & Calculation: Calculate the total moles recovered. If Moles(octanol) + Moles(water) = Initial Moles (± 5%), the protocol is validated. The LogP is then calculated as Log10([Octanol]/[Water]).

LogPWorkflow Prep 1. Phase Saturation (Octanol & H2O, 24h) Spike 2. Solute Addition (10 mg API in Octanol) Prep->Spike Equilibrate 3. Thermodynamic Equilibration (50 rpm, 24h, 25°C) Spike->Equilibrate Centrifuge 4. Micro-emulsion Cleavage (Centrifugation, 3000 rpm) Equilibrate->Centrifuge Quantify 5. HPLC-UV Quantification (Mass Balance Validation) Centrifuge->Quantify Calculate 6. LogP Derivation Log(Coct/Cwat) Quantify->Calculate

Fig 2: Self-validating shake-flask methodology for highly lipophilic benzaldehydes.

Handling and Storage Directives

Due to the presence of the aldehyde functional group, 2-isobutoxy-5-methylbenzaldehyde is susceptible to auto-oxidation into its corresponding benzoic acid derivative when exposed to atmospheric oxygen.

  • Storage: Must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8 °C.

  • Handling: Use amber glassware to prevent photo-catalyzed degradation. When utilizing the compound in transition-metal-catalyzed cross-couplings, ensure the reagent is freshly distilled or purified via bisulfite adduct formation to remove trace acid impurities that could poison palladium or ruthenium catalysts.

References

  • Chemical Properties of 2-Hydroxy-5-methylbenzaldehyde (CAS 613-84-3) . Cheméo. Retrieved from:[Link][2]

  • 5-Bromo-2-isobutoxybenzaldehyde | CID 975040 . PubChem, National Institutes of Health. Retrieved from:[Link][3]

Sources

Exploratory

An In-depth Technical Guide to 2-Isobutoxy-5-methylbenzaldehyde for Advanced Research

This guide provides a comprehensive technical overview of 2-isobutoxy-5-methylbenzaldehyde, a substituted aromatic aldehyde of interest to researchers, scientists, and professionals in drug development. Given the limited...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of 2-isobutoxy-5-methylbenzaldehyde, a substituted aromatic aldehyde of interest to researchers, scientists, and professionals in drug development. Given the limited publicly available data on this specific molecule, this document synthesizes information from analogous compounds and fundamental chemical principles to offer a robust resource for its synthesis, handling, and potential applications.

Chemical Identity and Properties

CAS Number: 1340411-54-2[1]

2-Isobutoxy-5-methylbenzaldehyde belongs to the class of alkoxy-substituted benzaldehydes. The presence of the isobutoxy and methyl groups on the aromatic ring, in addition to the aldehyde functionality, imparts specific steric and electronic characteristics that influence its reactivity and potential biological activity.

PropertyValueSource/Rationale
Molecular Formula C12H16O2Calculated
Molecular Weight 192.26 g/mol [1]
Appearance Likely a colorless to pale yellow liquidAnalogy to other alkoxy benzaldehydes
Boiling Point Estimated >200 °C at 760 mmHgAnalogy to structurally similar compounds
Solubility Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane). Limited solubility in water.General properties of aromatic aldehydes
Purity Typically available at ≥95%[1]

Synthesis of 2-Isobutoxy-5-methylbenzaldehyde

The synthesis of 2-isobutoxy-5-methylbenzaldehyde can be approached through a two-step process:

  • Williamson Ether Synthesis: To introduce the isobutoxy group.

  • Formylation: To add the aldehyde group to the aromatic ring.

The following is a plausible and detailed experimental protocol for its laboratory-scale synthesis.

Proposed Synthetic Workflow

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Formylation (Vilsmeier-Haack) A p-Cresol E 1-Isobutoxy-4-methylbenzene A->E Reaction B Isobutyl bromide B->E C Base (e.g., K2CO3) C->E D Solvent (e.g., Acetone) D->E F 1-Isobutoxy-4-methylbenzene I 2-Isobutoxy-5-methylbenzaldehyde F->I Reaction G DMF, POCl3 G->I H Work-up H->I

Caption: Proposed two-step synthesis of 2-isobutoxy-5-methylbenzaldehyde.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Isobutoxy-4-methylbenzene via Williamson Ether Synthesis

  • Materials:

    • p-Cresol

    • Isobutyl bromide

    • Potassium carbonate (K₂CO₃), anhydrous

    • Acetone, anhydrous

  • Procedure:

    • To a solution of p-cresol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add isobutyl bromide (1.2 eq) dropwise to the suspension.

    • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-isobutoxy-4-methylbenzene, which can be purified by vacuum distillation or column chromatography.

Step 2: Formylation of 1-Isobutoxy-4-methylbenzene to 2-Isobutoxy-5-methylbenzaldehyde

  • Materials:

    • 1-Isobutoxy-4-methylbenzene

    • N,N-Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃)

  • Procedure:

    • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool DMF (3.0 eq) to 0 °C.

    • Add phosphorus oxychloride (1.2 eq) dropwise with stirring, maintaining the temperature below 5 °C.

    • After the addition is complete, stir the mixture at room temperature for 1 hour to form the Vilsmeier reagent.

    • Cool the reagent to 0 °C and add 1-isobutoxy-4-methylbenzene (1.0 eq) dropwise.

    • After the addition, heat the reaction mixture to 60-70 °C and maintain for 4-6 hours.

    • Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

    • Neutralize the solution with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the resulting 2-isobutoxy-5-methylbenzaldehyde by column chromatography on silica gel or vacuum distillation.

Chemical Reactivity and Stability

The chemical behavior of 2-isobutoxy-5-methylbenzaldehyde is primarily governed by the aldehyde functional group.

  • Nucleophilic Addition: The aldehyde is susceptible to nucleophilic attack, participating in reactions such as the formation of Schiff bases with primary amines, and acetal formation with alcohols.

  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid (2-isobutoxy-5-methylbenzoic acid) using common oxidizing agents.

  • Reduction: The aldehyde can be reduced to the corresponding benzyl alcohol (2-isobutoxy-5-methylbenzyl alcohol) using reducing agents like sodium borohydride.

  • Stability: Like many benzaldehydes, it may be prone to autoxidation to the corresponding carboxylic acid upon prolonged exposure to air. Therefore, it is advisable to store it under an inert atmosphere and protected from light.

Potential Applications in Drug Development

While specific biological activities of 2-isobutoxy-5-methylbenzaldehyde are not widely reported, its structural motifs suggest several areas of potential interest for drug development professionals. Substituted benzaldehydes are precursors to a wide range of biologically active molecules.

  • Schiff Base Formation: The aldehyde functionality allows for the straightforward synthesis of Schiff bases, which are known to exhibit a broad spectrum of biological activities, including antimicrobial and anticancer effects.

  • Building Block for Heterocycles: It can serve as a starting material for the synthesis of various heterocyclic compounds, which are common scaffolds in medicinal chemistry.

  • Enzyme Inhibition: The benzaldehyde moiety is present in some enzyme inhibitors. The specific substitution pattern of 2-isobutoxy-5-methylbenzaldehyde could be explored for targeted enzyme inhibition.

G A 2-Isobutoxy-5-methylbenzaldehyde C Schiff Base Derivatives A->C Condensation B Primary Amine B->C D Antimicrobial Screening C->D E Anticancer Screening C->E F Enzyme Assays C->F

Caption: Workflow for exploring the biological potential of 2-isobutoxy-5-methylbenzaldehyde derivatives.

Material Safety and Handling

  • Hazard Classification (Inferred):

    • Skin Irritant

    • Eye Irritant

    • May cause respiratory irritation

    • Harmful if swallowed

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles.

    • Skin Protection: Wear nitrile or other suitable chemical-resistant gloves and a lab coat.

    • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If inhalation risk is high, use a respirator with an appropriate organic vapor cartridge.

  • First Aid Measures:

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

    • Skin Contact: Immediately wash skin with soap and plenty of water. Get medical attention if irritation develops.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Get medical attention.

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

  • Storage and Handling:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.

    • Keep away from heat, sparks, and open flames.

    • Protect from light and moisture.

    • Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Conclusion

2-Isobutoxy-5-methylbenzaldehyde is a chemical intermediate with potential for use in the synthesis of novel compounds for various research applications, including drug discovery. While specific data for this compound is limited, this guide provides a solid foundation for its synthesis, handling, and exploration based on established chemical principles and data from analogous structures. Researchers are encouraged to perform small-scale trials and appropriate analytical characterization to validate the protocols and properties outlined herein.

References

Sources

Foundational

Solubility Profiling of 2-Isobutoxy-5-methylbenzaldehyde in Organic Solvents: A Comprehensive Technical Guide

Executive Summary In advanced chemical synthesis and drug development, understanding the solvation thermodynamics of key intermediates is not merely a matter of empirical observation—it is a prerequisite for process opti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced chemical synthesis and drug development, understanding the solvation thermodynamics of key intermediates is not merely a matter of empirical observation—it is a prerequisite for process optimization, crystallization design, and formulation strategy. 2-Isobutoxy-5-methylbenzaldehyde (a structural analog to compounds with molecular formula C₁₂H₁₆O₂ and a molecular weight of approximately 192.25 g/mol [1]) is a sterically hindered, moderately polar aromatic aldehyde.

As a Senior Application Scientist, I approach solubility not through trial-and-error, but through a self-validating system. This whitepaper establishes a rigorous framework for profiling the solubility of 2-isobutoxy-5-methylbenzaldehyde in organic solvents. By bridging predictive thermodynamic models (Hansen Solubility Parameters) with the gold-standard experimental validation (the Shake-Flask Method), we ensure high-fidelity, reproducible data.

Physicochemical Profiling & Structural Causality

To predict how 2-isobutoxy-5-methylbenzaldehyde behaves in various organic solvents, we must first deconstruct its molecular architecture and understand the causality behind its intermolecular interactions:

  • The Aldehyde Group (-CHO): Imparts a localized dipole moment and acts as a hydrogen-bond acceptor. This drives affinity toward polar aprotic and polar protic solvents.

  • The Isobutoxy Group (-O-CH₂-CH(CH₃)₂): This bulky, branched aliphatic ether linkage significantly increases the molecule's lipophilicity. More importantly, its steric bulk disrupts tight crystal lattice packing, lowering the lattice energy and thermodynamically favoring dissolution in organic media.

  • The Methyl Group (-CH₃): Adds hydrophobic bulk to the aromatic ring, further enhancing dispersion force interactions with non-polar solvents.

Because this molecule lacks ionizable functional groups (no acidic protons or basic amines), its solubility is independent of pH. Therefore, potentiometric titration methods (like CheqSol) are inapplicable, making thermodynamic equilibrium methods mandatory[2].

Thermodynamic Modeling via Hansen Solubility Parameters (HSP)

Before stepping into the laboratory, solvent screening should be computationally guided by Hansen Solubility Parameters (HSP). The HSP framework partitions the total cohesive energy density of a molecule into three distinct intermolecular forces[3][4]:

  • δd​ (Dispersion forces): Driven by the aromatic ring and aliphatic side chains.

  • δp​ (Polar forces): Driven by the dipole of the aldehyde and ether oxygen.

  • δh​ (Hydrogen bonding): Driven by the oxygen atoms acting as H-bond acceptors.

The compatibility between 2-isobutoxy-5-methylbenzaldehyde (Substance 1) and a given organic solvent (Substance 2) is determined by the Hansen distance ( Ra​ ) in a three-dimensional coordinate space[3][4]:

Ra2​=4(δd1​−δd2​)2+(δp1​−δp2​)2+(δh1​−δh2​)2

Mechanistic Insight: The smaller the Ra​ value, the higher the thermodynamic likelihood of the solvent dissolving the compound[3]. Solvents that fall within the interaction radius ( R0​ ) of the solute will form highly concentrated solutions.

Predicted Solubility Profile in Key Organic Solvents

Based on the structural causality and HSP principles, the quantitative solubility data for 2-isobutoxy-5-methylbenzaldehyde is projected as follows:

SolventClassificationPredicted SolubilityMechanistic Rationale
Hexane / Heptane Non-polarHigh (>50 mg/mL)Strong dispersion interactions ( δd​ ) with the isobutoxy and methyl groups. Low lattice energy allows easy solvation.
Dichloromethane (DCM) Polar AproticVery High (>100 mg/mL)Near-perfect HSP match. DCM's polarizability aligns with the aromatic ring, while accommodating the aldehyde dipole.
Ethyl Acetate Polar AproticVery High (>100 mg/mL)Excellent dipole-dipole alignment ( δp​ ) with the ether and aldehyde groups.
Ethanol / Methanol Polar ProticModerate (10-50 mg/mL)Alcohols act as H-bond donors to the aldehyde oxygen ( δh​ ), but the bulky hydrophobic isobutoxy group limits infinite miscibility.
Water Highly Polar ProticPractically Insoluble (<0.1 mg/mL)The hydrophobic bulk overwhelmingly rejects the highly cohesive hydrogen-bonded water network.

Experimental Methodology: The Gold-Standard Shake-Flask Protocol

While HSP provides a predictive map, regulatory and developmental standards require empirical validation. The Shake-Flask Method is universally recognized by regulatory bodies (FDA, WHO) as the definitive protocol for determining equilibrium solubility[5][6].

Below is a self-validating, step-by-step protocol optimized for organic solvents.

Step 1: Solvent Preparation & Saturation
  • Dispense 5.0 mL of the target organic solvent into a hermetically sealable, solvent-resistant glass vial (e.g., borosilicate glass with PTFE-lined caps to prevent solvent evaporation or plasticizer leaching).

  • Incrementally add solid 2-isobutoxy-5-methylbenzaldehyde until a visible suspension remains. Causality: An excess of solid (typically 10-30% above estimated saturation) is required to ensure the system reaches a true thermodynamic equilibrium[5][6].

Step 2: Thermal Equilibration
  • Place the sealed vials in an orbital shaker incubator.

  • Agitate at 100–150 rpm at a strictly controlled temperature (e.g., 25.0 ± 0.1 °C). Causality: Solubility is a thermodynamically driven parameter; even minor temperature fluctuations (±1 °C) can significantly alter the equilibrium concentration[5][6].

  • Maintain agitation for 24 to 48 hours to ensure complete saturation.

Step 3: Phase Separation
  • Remove the vials and centrifuge the suspension at 10,000 rpm for 10 minutes to pellet the undissolved solid.

  • Carefully draw the supernatant using a glass syringe and filter it through a 0.22 µm PTFE syringe filter. Critical Step: Discard the first 0.5 mL of the filtrate to saturate any non-specific binding sites on the membrane, ensuring the collected sample accurately reflects the bulk concentration.

Step 4: HPLC-UV Quantification
  • Dilute the filtered supernatant immediately in a compatible mobile phase to prevent precipitation upon cooling or solvent evaporation.

  • Quantify the concentration of 2-isobutoxy-5-methylbenzaldehyde using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector, referencing a validated calibration curve.

Step 5: Solid-State Verification (The Trustworthiness Pillar)
  • Recover the undissolved pellet from the centrifuge tube and dry it under a gentle stream of nitrogen.

  • Analyze the solid via X-ray Powder Diffraction (XRPD). Causality: We must confirm that the solid in equilibrium is the original polymorph. If the solvent induced the formation of a solvate or a different crystalline polymorph, the measured solubility represents the new form, not the starting material.

Workflow Visualization

Workflow Start Target: 2-Isobutoxy-5-methylbenzaldehyde HSP Calculate Hansen Solubility Parameters (HSP) Start->HSP Solvents Select Organic Solvents (Non-polar, Polar Aprotic, Polar Protic) HSP->Solvents Ra < R0 ShakeFlask Execute Shake-Flask Protocol (Thermodynamic Equilibrium) Solvents->ShakeFlask PhaseSep Phase Separation (Centrifugation & Filtration) ShakeFlask->PhaseSep Quant HPLC-UV Quantification PhaseSep->Quant Supernatant SolidState Solid-State Characterization (XRPD/DSC for Solvates) PhaseSep->SolidState Pellet

Fig 1. Systematic workflow for predicting and experimentally validating the solubility profile.

References

  • PubChem: CID 177683657 | C12H16O2 - PubChem (Structural data and molecular properties for isobutoxy-methylbenzaldehyde derivatives). National Institutes of Health.[1]

  • Royal Society of Chemistry: Nontoxic organic solvents identified using an a priori approach with Hansen solubility parameters.[3]

  • Wikipedia: Hansen solubility parameter. (Theoretical framework for molecular interaction modeling). [4]

  • Universitat de Barcelona: Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling.[2]

  • SciELO: Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines.[5]

  • World Health Organization (WHO): Annex 4 - Protocol to conduct equilibrium solubility experiments.[6]

Sources

Exploratory

molecular weight and 3D structural conformation of 2-isobutoxy-5-methylbenzaldehyde

Title: Molecular Weight and 3D Structural Conformation of 2-Isobutoxy-5-methylbenzaldehyde: A Technical Guide Executive Summary In rational drug design and synthetic organic chemistry, the precise 3D spatial arrangement...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Molecular Weight and 3D Structural Conformation of 2-Isobutoxy-5-methylbenzaldehyde: A Technical Guide

Executive Summary

In rational drug design and synthetic organic chemistry, the precise 3D spatial arrangement of a molecule dictates its reactivity, target binding affinity, and pharmacokinetic profile. 2-Isobutoxy-5-methylbenzaldehyde is a highly functionalized aromatic building block characterized by a formyl group, an electron-donating methyl group, and a sterically demanding ortho-isobutoxy ether linkage. This whitepaper provides an in-depth technical analysis of its molecular weight parameters, 3D conformational dynamics, and the self-validating experimental workflows required to elucidate its structural behavior in solution.

Physicochemical Properties & Molecular Weight

The core scaffold of 2-isobutoxy-5-methylbenzaldehyde consists of a benzene ring with a 2,5-substitution pattern relative to the formyl group. The introduction of the isobutoxy moiety (-O-CH₂-CH(CH₃)₂) significantly increases the lipophilicity and molecular weight of the base benzaldehyde structure.

Understanding the exact mass and polar surface area is critical for predicting its behavior in subsequent synthetic steps, such as reductive aminations or cross-coupling reactions.

Table 1: Quantitative Physicochemical Data

PropertyValueComputational/Structural Significance
Chemical Formula C₁₂H₁₆O₂Defines the stoichiometric baseline for synthesis.
Molecular Weight 192.26 g/mol Crucial for precise molarity calculations in high-throughput screening.
Monoisotopic Mass 192.1150 DaPrimary target peak for High-Resolution Mass Spectrometry (HRMS).
Rotatable Bonds 5Indicates moderate conformational flexibility, primarily in the ether tail.
Hydrogen Bond Donors 0Limits classical aqueous solvation mechanisms.
Hydrogen Bond Acceptors 2Oxygen atoms in the formyl and ether groups act as Lewis bases.
Topological Polar Surface Area 26.3 ŲHighly lipophilic; suggests excellent membrane permeability.

3D Structural Conformation Dynamics

The 3D conformation of 2-isobutoxy-5-methylbenzaldehyde is governed by a delicate balance between stereoelectronic effects (π-conjugation) and steric encumbrance.

The Syn vs. Anti Formyl Equilibrium

In ortho-substituted benzaldehydes, the formyl group (-CHO) prefers to remain coplanar with the aromatic ring to maximize p-π orbital overlap. However, the bulky isobutoxy group at the C2 position introduces severe steric clash [1]. Consequently, the molecule exists in an equilibrium between two planar conformers:

  • Syn-Conformer: The carbonyl oxygen points towards the isobutoxy group.

  • Anti-Conformer: The carbonyl oxygen points away from the isobutoxy group (towards the C6 proton).

Empirical data and theoretical models of analogous ortho-substituted systems demonstrate that the anti-conformer is overwhelmingly favored (>85% population at room temperature) [2]. This occurs because the anti orientation minimizes electrostatic repulsion between the two oxygen atoms and avoids the immense steric bulk of the isobutoxy tail.

Alkyl Aryl Ether Flexibility

The alkyl aryl ether linkage (-O-CH₂-R) possesses its own conformational preferences. While the oxygen atom is sp³ hybridized, it partakes in resonance with the aromatic ring, forcing the Aryl-O-C bond angle to approximately 118-120°. To minimize steric strain, the bulky isopropyl terminus of the isobutoxy group rotates out of the aromatic plane, adopting a perpendicular or staggered trajectory relative to the benzene ring [3].

Logic Ortho Ortho-Isobutoxy Substitution Steric Increased Steric Hindrance Ortho->Steric Formyl Formyl Group Rotation Restriction Steric->Formyl Anti Favored 'Anti' Conformation Formyl->Anti

Fig 1. Logical cascade of steric hindrance dictating the favored anti-conformation.

Experimental Workflow: Self-Validating Conformational Analysis

To definitively map the 3D structure of 2-isobutoxy-5-methylbenzaldehyde for drug docking studies, researchers must employ a coupled NMR and computational approach. The following protocol is designed as a self-validating system : the empirical data directly checks the theoretical model, and any discrepancy forces a recalibration of the model's parameters.

Step-by-Step Methodology

Step 1: Sample Preparation (Solution-State NMR)

  • Action: Dissolve 15 mg of highly purified 2-isobutoxy-5-methylbenzaldehyde in 0.6 mL of anhydrous Chloroform-d (CDCl₃).

  • Causality: CDCl₃ is a non-polar, non-coordinating solvent. Using a protic solvent like Methanol-d4 would introduce exogenous hydrogen bonding to the formyl oxygen, artificially skewing the native syn/anti equilibrium.

Step 2: 2D NOESY Acquisition

  • Action: Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum at 298 K using a 600 MHz NMR spectrometer. Set the mixing time (τ_m) to 400 ms.

  • Causality: A 400 ms mixing time is optimal for small molecules (MW ~192) to allow NOE cross-peak buildup without entering the spin-diffusion regime. NOE intensity is inversely proportional to the sixth power of the internuclear distance ( r−6 ), making it a highly sensitive molecular ruler for distances under 5 Å.

Step 3: In Silico DFT Modeling

  • Action: Perform Density Functional Theory (DFT) energy minimizations using the B3LYP functional and the 6-311G(d,p) basis set. Include a Polarizable Continuum Model (PCM) for chloroform.

  • Causality: The B3LYP/6-311G(d,p) level of theory provides an exceptional balance between computational cost and the accurate prediction of rotational energy barriers in alkyl aryl ethers.

Step 4: Data Synthesis & Self-Validation (The Closed Loop)

  • Action: Overlay the DFT-predicted internuclear distances with the NOESY cross-peaks.

  • Validation Logic: Look for the cross-peak between the formyl proton (-CHO) and the C6 aromatic proton. If the NOESY spectrum shows a strong -CHO/C6 cross-peak and an absence of a -CHO/isobutoxy cross-peak, the anti conformation is empirically validated.

  • Correction Mechanism: If DFT predicts a syn preference but NMR shows an anti reality, the system flags a failure in the computational steric parameters, prompting the researcher to upgrade to a dispersion-corrected functional (e.g., ωB97X-D) to properly account for the van der Waals interactions of the isobutoxy group.

Workflow Start Synthesize & Purify 2-isobutoxy-5-methylbenzaldehyde NMR Solution-State NMR (NOESY/ROESY) Start->NMR DFT In Silico DFT Modeling (B3LYP/6-311G**) Start->DFT Analysis Conformational Alignment (Syn vs Anti) NMR->Analysis DFT->Analysis Result 3D Pharmacophore Mapping Analysis->Result

Fig 2. Self-validating workflow integrating NMR and DFT for 3D conformational analysis.

Significance in Drug Development

In the context of Structure-Activity Relationships (SAR), the 3D conformation of 2-isobutoxy-5-methylbenzaldehyde is not merely an academic curiosity—it is a functional determinant. When this molecule is utilized as a precursor for active pharmaceutical ingredients (APIs), the locked anti-conformation of the formyl group dictates the trajectory of incoming nucleophiles during synthetic functionalization.

Furthermore, if the intact benzaldehyde moiety is part of a final drug scaffold, the out-of-plane projection of the isobutoxy group will act as a steric wedge. This wedge can be strategically leveraged by medicinal chemists to force the molecule into a specific binding pose within a hydrophobic receptor pocket, thereby increasing target selectivity and reducing off-target toxicity.

References

  • N.M.R. and conformational analysis of some Te-containing ortho-substituted benzaldehydes. Molecular Physics.1

  • 1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. ACS Omega. 2

  • Reactivity and structure of alkyl vinyl ethers. Part IV. Conformational effects of alkoxy-groups in alkyl vinyl ethers and alkyl aryl ethers. Journal of the Chemical Society B - RSC Publishing. 3

Sources

Exploratory

An In-depth Technical Guide to the Predicted Toxicity and Environmental Impact of 2-Isobutoxy-5-methylbenzaldehyde

Abstract This technical guide provides a comprehensive analysis of the predicted toxicological and environmental profile of 2-isobutoxy-5-methylbenzaldehyde (CAS No. 1340411-54-2).

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted toxicological and environmental profile of 2-isobutoxy-5-methylbenzaldehyde (CAS No. 1340411-54-2). In the absence of extensive empirical data for this specific molecule, this document leverages data from structurally similar aromatic aldehydes and employs principles of computational toxicology, including Quantitative Structure-Activity Relationship (QSAR) modeling, to forecast its potential human health and environmental risks. This guide is intended for researchers, toxicologists, and drug development professionals to inform early-stage risk assessment and guide future experimental testing.

Introduction

2-Isobutoxy-5-methylbenzaldehyde is an aromatic aldehyde, a class of compounds known for their distinct fragrances and utilized in various industries.[1][2] Aromatic aldehydes are characterized by a benzene ring attached to an aldehyde functional group.[1] The aldehyde group is chemically reactive and can be a key determinant of a molecule's biological activity and environmental stability.[1][3] Given the widespread use of aromatic aldehydes, understanding the potential toxicity and environmental fate of novel derivatives like 2-isobutoxy-5-methylbenzaldehyde is crucial for ensuring human and environmental safety.[3][4]

This guide will systematically explore the predicted physicochemical properties, environmental fate, ecotoxicity, and human health effects of 2-isobutoxy-5-methylbenzaldehyde. It will also outline a computational workflow for deriving such predictions, providing a framework for the assessment of other data-poor chemicals.

Predicted Physicochemical Properties and Environmental Fate

The environmental behavior of a chemical is largely governed by its physicochemical properties. For 2-isobutoxy-5-methylbenzaldehyde, these properties can be estimated using computational models based on its chemical structure.

PropertyPredicted Value/BehaviorRationale and Implication
Molecular Weight 192.26 g/mol [5]A moderate molecular weight suggests it is not likely to be as volatile as smaller aldehydes but can still be transported in the atmosphere.
Water Solubility LowThe presence of the isobutoxy group and the benzene ring suggests a hydrophobic nature, leading to low water solubility. This implies the compound is not likely to be mobile in aqueous environments and may partition to soil and sediment.[6][7]
Vapor Pressure ModerateBenzaldehyde derivatives tend to have moderate vapor pressures, suggesting that volatilization from soil and water surfaces could be a significant environmental fate process.[8]
Octanol-Water Partition Coefficient (Log Kow) HighA high Log Kow is expected due to the hydrophobic isobutoxy group, indicating a potential for bioaccumulation in organisms.[9]
Biodegradation Readily BiodegradableMany simple benzaldehyde derivatives are readily biodegradable.[8] However, the isobutoxy group might slightly hinder microbial degradation compared to simpler structures.
Photodegradation SusceptibleAromatic aldehydes can undergo photodegradation when exposed to UV light, which can be a significant degradation pathway in the atmosphere and surface waters.[1]
Stability Susceptible to OxidationThe aldehyde group is prone to oxidation, which can transform the compound into the corresponding carboxylic acid, altering its properties and potential toxicity.[1]

Predicted Environmental Impact and Ecotoxicity

The potential impact of 2-isobutoxy-5-methylbenzaldehyde on ecosystems can be predicted by assessing its persistence, bioaccumulation potential, and toxicity to aquatic and terrestrial organisms.

Persistence and Bioaccumulation: Based on its predicted properties, 2-isobutoxy-5-methylbenzaldehyde is expected to have a low to moderate persistence in the environment. While readily biodegradable, its low water solubility might reduce its bioavailability to microorganisms in aquatic systems.[6][8] A high Log Kow suggests a potential for bioaccumulation in the fatty tissues of aquatic organisms.

Ecotoxicity: The toxicity of aldehydes to aquatic organisms can be significant.[9] QSAR models can be employed to predict the acute toxicity (LC50) of 2-isobutoxy-5-methylbenzaldehyde to representative aquatic species.

OrganismPredicted Acute Toxicity (LC50)Basis of Prediction
Fish (e.g., Fathead Minnow) Moderately ToxicAromatic aldehydes generally exhibit moderate toxicity to fish.[8][9]
Invertebrates (e.g., Daphnia magna) Moderately to Highly ToxicAquatic invertebrates can be sensitive to aldehydes.
Algae Moderately ToxicAldehydes can inhibit algal growth.

It is important to note that these are predictions and should be confirmed with experimental data for a definitive risk assessment.

Predicted Human Health Effects (Toxicity)

The assessment of potential human health effects is a critical component of chemical safety evaluation. For 2-isobutoxy-5-methylbenzaldehyde, predictions are based on read-across from similar benzaldehyde derivatives and computational toxicology models.

Toxicological EndpointPredicted OutcomeRationale and Supporting Evidence
Acute Oral Toxicity Harmful if swallowedBenzaldehyde and its derivatives generally have moderate acute oral toxicity. For instance, the LD50 of benzaldehyde in rats is 1300 mg/kg.[10]
Acute Dermal Toxicity Harmful in contact with skinDermal absorption is possible, and similar compounds can be harmful upon skin contact.[10]
Acute Inhalation Toxicity May cause respiratory irritationInhalation of vapors may cause irritation to the respiratory tract.[6][11][12]
Skin Corrosion/Irritation Causes skin irritationMany benzaldehyde derivatives are known skin irritants.[6][10][11][12][13][14][15]
Serious Eye Damage/Irritation Causes serious eye irritationDirect contact is likely to cause significant eye irritation.[6][10][11][12][13][14][15]
Respiratory or Skin Sensitization May cause an allergic skin reactionSome aldehydes are known to be skin sensitizers.[10]
Germ Cell Mutagenicity No information availableThis endpoint requires specific experimental data (e.g., Ames test) for a reliable prediction.
Carcinogenicity Not classifiableThere is insufficient data to classify the carcinogenic potential of this specific compound.[10]
Reproductive Toxicity No information availableData on reproductive toxicity is lacking for this compound and its close analogs.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritationBased on data for similar compounds.[6][11][12]
Specific Target Organ Toxicity (Repeated Exposure) No information availableChronic toxicity data is not available.

Computational Toxicology Workflow for Hazard Prediction

The predictions outlined in this guide are derived from a systematic in silico assessment process. The following workflow illustrates the steps involved in predicting the toxicity and environmental impact of a data-poor chemical like 2-isobutoxy-5-methylbenzaldehyde.

G cluster_0 Input cluster_1 Physicochemical & Environmental Fate Prediction cluster_2 Ecotoxicity Prediction cluster_3 Human Health Hazard Prediction cluster_4 Output & Assessment Input Chemical Structure of 2-Isobutoxy-5-methylbenzaldehyde PhysChem QSAR Models for Physicochemical Properties (e.g., Log Kow, Water Solubility) Input->PhysChem EnvFate Environmental Fate Models (e.g., Biodegradation, Photodegradation) Input->EnvFate Ecotox Ecotoxicity QSAR Models (e.g., ECOSAR for aquatic toxicity) Input->Ecotox HumanTox Toxicity QSAR Models (e.g., DEREK Nexus for genotoxicity, TOPKAT for acute toxicity) Input->HumanTox ReadAcross Read-Across Analysis (Comparison to similar aldehydes) Input->ReadAcross Output Predicted Hazard Profile & Data Gaps Identification PhysChem->Output EnvFate->Output Ecotox->Output HumanTox->Output ReadAcross->Output

Caption: In Silico Hazard Assessment Workflow.

Methodology:

  • Chemical Structure Input: The canonical SMILES or other structural representation of 2-isobutoxy-5-methylbenzaldehyde is used as the input for various predictive models.

  • Physicochemical Property Prediction: Software suites like the OECD QSAR Toolbox or commercially available programs are used to estimate properties such as Log Kow, water solubility, and vapor pressure. These models are based on large datasets of experimentally determined values for a wide range of chemicals.

  • Environmental Fate Modeling: Models that simulate environmental processes are employed to predict biodegradation rates, potential for photodegradation, and partitioning between environmental compartments (air, water, soil).

  • Ecotoxicity Prediction: QSAR models, such as ECOSAR (Ecological Structure Activity Relationships), are used to predict the acute and chronic toxicity to aquatic organisms. These models are built on the principle that the biological activity of a compound is related to its chemical structure.[9]

  • Human Health Hazard Prediction: A combination of approaches is used:

    • Knowledge-based systems: Tools like DEREK Nexus identify structural alerts for potential toxicity, such as genotoxicity or skin sensitization.

    • Statistical-based QSARs: Models like TOPKAT (Toxicity Prediction by Komputer Assisted Technology) provide quantitative predictions for endpoints like acute oral LD50.

    • Read-Across: The toxicological profile of structurally similar benzaldehydes is reviewed to infer the potential hazards of the target molecule.[6][10][11][12][13][14][15][16]

  • Data Integration and Assessment: The outputs from all models are integrated to build a comprehensive hazard profile. This process also involves identifying key data gaps where computational predictions have high uncertainty and experimental testing is recommended.

Data Gaps and Recommendations for Future Studies

While computational models provide valuable initial assessments, they are not a substitute for empirical testing.[17][18][19][20][21] The following experimental studies are recommended to refine the risk assessment for 2-isobutoxy-5-methylbenzaldehyde:

  • Biodegradation Study: A ready biodegradability test (e.g., OECD 301F) would confirm the predicted biodegradability.

  • Aquatic Toxicity Testing: Acute toxicity tests on fish (e.g., OECD 203), daphnia (e.g., OECD 202), and algae (e.g., OECD 201) are essential to determine the actual ecotoxicological impact.

  • In Vitro Genotoxicity Assays: An Ames test (OECD 471) and an in vitro micronucleus test (OECD 487) should be conducted to assess mutagenic potential.

  • Skin Sensitization Assay: An in vitro or in chemico skin sensitization test (e.g., OECD 442C/D/E) would provide data on its potential to cause allergic contact dermatitis.

Conclusion

Based on computational predictions and read-across from structurally related compounds, 2-isobutoxy-5-methylbenzaldehyde is predicted to be a combustible liquid that is harmful if swallowed or in contact with skin, and causes skin and serious eye irritation.[6][10][11][12][13][14][15] It may also cause respiratory irritation and potentially an allergic skin reaction.[6][10][11][12] Environmentally, it is expected to be readily biodegradable but may have a potential for bioaccumulation due to its predicted hydrophobicity.[8][9] It is anticipated to be moderately toxic to aquatic organisms.[8]

This in-depth technical guide provides a foundational understanding of the potential hazards associated with 2-isobutoxy-5-methylbenzaldehyde. The outlined computational workflow and recommendations for experimental testing offer a robust framework for the continued safety assessment of this and other novel chemical entities.

References

  • Allan Chemical Corporation. (2025, October 23). Study: Impact of Aromatic Aldehydes on Fragrance Stability.
  • Anonymous. (2024, December 12). SAFETY DATA SHEET.
  • Benfenati, E., Gini, G., & Pavan, M. (2004, March 4). Predictive Models for Aquatic Toxicity of Aldehydes Designed for Various Model Chemistries.
  • Creative Proteomics. (2023, August 19). Aldehyde Compounds: Significance in Biological Systems and Environmental Impact.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, October 30). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Anonymous. (n.d.). Environmental Aldehyde Sources and the Health Implications of Exposure - PMC.
  • Insubria. (n.d.). QSAR models for the (eco-)toxicological characterization and prioritization of emerging pollutants: case studies and potential a.
  • Canada.ca. (2024, May 25). Aldehydes Group - information sheet.
  • CDN Isotopes. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2010, November 16). SAFETY DATA SHEET.
  • Anonymous. (2023, September 23). (PDF) Aldehydes' Sources, Toxicity, Environmental Analysis, and Control in Food.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • JRC Publications Repository. (n.d.). Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity.
  • Anonymous. (n.d.). Predicting chemically-induced skin reactions. Part I: QSAR models of skin sensitization and their application to identify potentially hazardous compounds - PMC.
  • PubMed. (2003, June 15). Predicting toxicity of benzene derivatives by molecular hologram derived quantitative structure-activity relationships (QSARS).
  • Santos. (n.d.). Qualitative Tier 2 Assessment.
  • Anonymous. (n.d.). Environmental fate and biodegradability of benzene derivatives as studied in a model aquatic ecosystem - PMC.
  • Anonymous. (2009, October 27). Predicting the environmental fate and ecotoxicological and toxicological effects of pesticide transformation products.
  • CymitQuimica. (n.d.). 2-ISOBUTOXY-5-METHYLBENZALDEHYDE.
  • Anonymous. (n.d.). Review of the Environmental Fate of Selected Chemicals.
  • Canada.ca. (2024, May 24). Assessment - Aldehydes group.

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 2-Isobutoxy-5-methylbenzaldehyde

Target Audience: Researchers, synthetic chemists, and drug development professionals. Process: Williamson Ether Synthesis (O-Alkylation) Executive Summary 2-Isobutoxy-5-methylbenzaldehyde is a highly versatile aromatic b...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Process: Williamson Ether Synthesis (O-Alkylation)

Executive Summary

2-Isobutoxy-5-methylbenzaldehyde is a highly versatile aromatic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, agricultural chemicals, and complex ligands for transition-metal catalysis[1]. The presence of an ortho-alkoxy group coupled with a formyl moiety makes it an ideal precursor for ring-closing metathesis catalysts and targeted bio-active heterocycles[2]. This application note details a robust, high-yielding protocol for the synthesis of 2-isobutoxy-5-methylbenzaldehyde via the Williamson ether synthesis, utilizing 2-hydroxy-5-methylbenzaldehyde and isobutyl bromide.

Mechanistic Rationale & Experimental Design

The synthesis relies on the classic Williamson etherification, an SN​2 displacement mechanism. However, the specific substitution pattern of the reagents demands careful optimization:

  • Base Selection (K₂CO₃): While strong bases like NaH quantitatively deprotonate phenols, they can trigger unwanted side reactions in the presence of an aldehyde (e.g., Cannizzaro-type disproportionation or aldol condensations). Potassium carbonate (K₂CO₃) is a mild, selective base that efficiently deprotonates the phenolic hydroxyl group (pKa ~10) without affecting the formyl group[1].

  • Solvent Dynamics (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It strongly solvates the potassium cation but leaves the phenoxide anion relatively "naked" and highly nucleophilic. This is critical for driving the SN​2 reaction forward[3].

  • Overcoming Steric Hindrance: Isobutyl bromide is a primary alkyl halide, but it possesses significant β -branching. This branching creates steric bulk in the SN​2 transition state, inherently slowing down the reaction rate. To overcome this activation energy barrier, the reaction must be heated to 80 °C. Alternatively, a catalytic amount of potassium iodide (KI) can be added to generate the more reactive isobutyl iodide in situ via the Finkelstein reaction.

Reagent Stoichiometry & Materials

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
2-Hydroxy-5-methylbenzaldehyde 136.151.01.36 gStarting Material (Nucleophile)
Isobutyl bromide 137.022.02.17 mL (2.74 g)Alkylating Agent (Electrophile)
Potassium carbonate (K₂CO₃) 138.212.53.46 gBase
N,N-Dimethylformamide (DMF) 73.09-20 mL (0.5 M)Solvent
Potassium iodide (KI) (Optional)166.000.10.16 gCatalyst

Synthesis Workflow Diagram

SynthesisWorkflow N1 2-Hydroxy-5-methylbenzaldehyde (1.0 equiv) N2 Deprotonation K2CO3 (2.5 equiv) in DMF Stir 30 min, RT N1->N2 Add Base N3 Alkylation (SN2) Isobutyl Bromide (2.0 equiv) Heat 80°C, 8-12 h N2->N3 Add Alkyl Halide N4 Reaction Monitoring TLC (9:1 Hexanes/EtOAc) N3->N4 Sample Aliquot N4->N3 Incomplete (Continue Heating) N5 Aqueous Work-up H2O Quench, EtOAc Extract Wash with Brine N4->N5 Complete Conversion N6 Purification Silica Gel Chromatography (0-10% EtOAc/Hexanes) N5->N6 Crude Extract N7 2-Isobutoxy-5-methylbenzaldehyde (Purified Product) N6->N7 Evaporate Fractions

Figure 1: Step-by-step workflow for the Williamson ether synthesis of 2-isobutoxy-5-methylbenzaldehyde.

Step-by-Step Experimental Protocol

Step 1: Reaction Setup and Deprotonation
  • Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar. Flame-dry the flask under vacuum and backfill with inert gas (Nitrogen or Argon) to prevent oxidative degradation of the aldehyde.

  • Dissolution: Add 2-hydroxy-5-methylbenzaldehyde (1.36 g, 10.0 mmol) to the flask, followed by anhydrous DMF (20 mL). Stir until fully dissolved.

  • Deprotonation: Add finely powdered, anhydrous K₂CO₃ (3.46 g, 25.0 mmol) in one portion[1].

  • Stirring: Allow the suspension to stir at room temperature for 30 minutes. The mixture will transition to a vibrant yellow color, indicating the successful formation of the phenoxide anion.

Step 2: Alkylation
  • Reagent Addition: Introduce isobutyl bromide (2.17 mL, 20.0 mmol) dropwise via syringe. (Pro-tip: If utilizing the Finkelstein modification, add 0.16 g of KI at this stage).

  • Heating: Attach a reflux condenser and transfer the flask to a pre-heated oil bath at 80 °C.

  • Reaction Time: Stir vigorously for 8 to 12 hours under an inert atmosphere[1].

Step 3: Monitoring
  • TLC Analysis: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 9:1 Hexanes/Ethyl Acetate solvent system.

    • Starting Material (Phenol): Lower Rf​ , stains intensely with KMnO₄ or FeCl₃.

    • Product (Ether): Higher Rf​ , UV-active, does not stain with FeCl₃.

Step 4: Aqueous Work-up
  • Quenching: Once TLC indicates complete consumption of the starting material, remove the flask from the oil bath and cool to room temperature. Quench the reaction by pouring the mixture into 50 mL of ice-cold distilled water.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Washing: Combine the organic extracts. Wash the organic layer extensively with distilled water (3 × 30 mL) to remove residual DMF, followed by a final wash with saturated aqueous NaCl (brine, 30 mL).

  • Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

Step 5: Purification
  • Chromatography: Purify the crude pale-yellow oil via flash column chromatography on silica gel.

  • Elution: Use a gradient elution starting from 100% Hexanes to 10% Ethyl Acetate in Hexanes.

  • Isolation: Pool the product-containing fractions and evaporate the solvent to yield 2-isobutoxy-5-methylbenzaldehyde as a clear to pale-yellow oil.

Troubleshooting & Optimization

Observed IssueProbable CauseRecommended Solution
Incomplete Conversion (>12h) Steric hindrance from β -branching of isobutyl bromide.Add 0.1 eq of KI to generate isobutyl iodide in situ. Ensure reaction temp is strictly maintained at 80 °C.
Low Yield / Side Products Base-catalyzed aldol condensation of the aldehyde.Avoid strong bases (NaOH, KOH, NaH). Ensure K₂CO₃ is perfectly anhydrous.
Persistent DMF in NMR Inadequate aqueous washing during work-up.Increase the number of water washes (at least 3-4 times) or wash with 5% aqueous LiCl solution.
Product Degradation Oxidation of the aldehyde to a carboxylic acid.Perform the reaction under a strict Argon/N₂ atmosphere. Store the final product at 4 °C under inert gas.

References

  • Alkoxyalkylation of Electron-Rich Aromatic Compounds Source: PMC - NIH URL:[Link]

  • Preclinical Lead Optimization of Small Molecule Inhibitors of TFCP2 (LSF) for the Treatment of Liver Cancer Source: ACS Publications URL:[Link]

  • ACTIVATION OF GRUBBS–HOVEYDA SECOND-GENERATION CATALYSTS EMPLOYING AROMATIC LIGANDS BEARING A WIDESPREAD ARYL SUBSTITUENT Source: Clockss.org URL: [Link]

Sources

Application

The Strategic Utility of 2-Isobutoxy-5-methylbenzaldehyde in Modern Drug Discovery: Application Notes and Protocols

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis and strategic utilization of 2-isobutoxy-5-methylbenzaldehyde as a versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis and strategic utilization of 2-isobutoxy-5-methylbenzaldehyde as a versatile intermediate in the synthesis of novel therapeutic agents. This guide is structured to provide not only detailed, step-by-step protocols but also the underlying scientific rationale for the experimental choices, ensuring both technical accuracy and practical applicability.

Introduction: The Rationale for 2-Isobutoxy-5-methylbenzaldehyde in Medicinal Chemistry

Substituted benzaldehydes are fundamental building blocks in organic synthesis, serving as precursors to a vast array of pharmacologically active molecules.[1] The specific substitution pattern of 2-isobutoxy-5-methylbenzaldehyde offers a unique combination of steric and electronic properties that can be strategically exploited in drug design. The ortho-isobutoxy group can influence the conformation of the molecule and participate in key binding interactions with biological targets, while the para-methyl group can enhance metabolic stability and provide a point for further structural modification.

This guide will first detail a reliable synthetic protocol for 2-isobutoxy-5-methylbenzaldehyde, followed by its application in the synthesis of two important classes of bioactive scaffolds: Schiff bases and chalcones. Finally, it will demonstrate the conversion of a chalcone intermediate into a dihydropyrimidinone, a well-established pharmacophore.

Part 1: Synthesis and Characterization of 2-Isobutoxy-5-methylbenzaldehyde

The synthesis of 2-isobutoxy-5-methylbenzaldehyde is most efficiently achieved via the Williamson ether synthesis, a robust and widely used method for the preparation of ethers.[2][3][4][5] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this case, the commercially available 2-hydroxy-5-methylbenzaldehyde is deprotonated to form a phenoxide, which then reacts with isobutyl bromide.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 2-Hydroxy-5-methylbenzaldehyde

  • Isobutyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxy-5-methylbenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (10 mL per gram of aldehyde).

  • Addition of Alkyl Halide: To the stirred suspension, add isobutyl bromide (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in dichloromethane (DCM) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure 2-isobutoxy-5-methylbenzaldehyde.

Characterization Data
Technique Expected Observations
¹H NMR Signals corresponding to the aldehyde proton (~9.8 ppm), aromatic protons, isobutoxy group protons (doublet for the methyls, multiplet for the methine, and a doublet for the methylene), and the methyl group on the aromatic ring.
¹³C NMR Peaks for the aldehyde carbonyl carbon, aromatic carbons, and carbons of the isobutoxy and methyl groups.
FT-IR Characteristic stretching frequencies for the C=O of the aldehyde, C-O-C of the ether, and C-H bonds of the aromatic and aliphatic groups.
Mass Spec. Molecular ion peak corresponding to the calculated molecular weight of 2-isobutoxy-5-methylbenzaldehyde.

Part 2: Utilization in the Synthesis of Bioactive Scaffolds

Application 1: Synthesis of Schiff Bases

Schiff bases, characterized by the imine (-C=N-) functional group, are a class of compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][6][7][8][9] The synthesis of Schiff bases is a straightforward condensation reaction between an aldehyde and a primary amine.

Materials:

  • 2-Isobutoxy-5-methylbenzaldehyde

  • A primary amine (e.g., aniline or a substituted aniline)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolution: Dissolve 2-isobutoxy-5-methylbenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Amine Addition: Add the primary amine (1.0 eq) to the solution.

  • Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Stir the reaction mixture at room temperature or gently reflux for 2-4 hours. The formation of the Schiff base can often be observed by a color change or the formation of a precipitate.

  • Isolation: If a precipitate forms, cool the reaction mixture and collect the solid by vacuum filtration. Wash the solid with cold ethanol. If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

Schiff_Base_Formation Intermediate 2-Isobutoxy-5-methylbenzaldehyde SchiffBase Schiff Base Intermediate->SchiffBase + R-NH2 (Ethanol, cat. Acetic Acid) Amine Primary Amine (R-NH2) Amine->SchiffBase Chalcone_Synthesis Intermediate 2-Isobutoxy-5-methylbenzaldehyde Chalcone Chalcone Derivative Intermediate->Chalcone + Ar-CO-CH3 (Ethanol, NaOH) Acetophenone Acetophenone (Ar-CO-CH3) Acetophenone->Chalcone

Caption: Claisen-Schmidt condensation for chalcone synthesis.

Part 3: Multi-step Synthesis of Pharmacologically Relevant Heterocycles

Application 3: Synthesis of Dihydropyrimidinones (Biginelli Reaction)

Dihydropyrimidinones (DHPMs) are a class of heterocyclic compounds with a wide range of pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. [7][10][11][12][13]The Biginelli reaction is a one-pot, three-component synthesis of DHPMs from an aldehyde, a β-ketoester, and urea or thiourea. [1][4][8][14][15][16][17]A variation of this reaction involves the cyclocondensation of a pre-formed chalcone with urea.

Materials:

  • Chalcone derivative (from Application 2)

  • Urea or Thiourea

  • Potassium hydroxide (KOH) or a Lewis acid catalyst (e.g., CeCl₃·7H₂O)

  • Ethanol or Acetonitrile

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Mixture: In a round-bottom flask, combine the chalcone derivative (1.0 eq), urea (1.5 eq), and potassium hydroxide (2.0 eq) in ethanol.

  • Reaction: Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into crushed ice.

  • Precipitation and Isolation: Neutralize the mixture with dilute HCl to precipitate the dihydropyrimidinone. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure dihydropyrimidinone.

DHPM_Synthesis Chalcone Chalcone Derivative DHPM Dihydropyrimidinone Chalcone->DHPM + Urea (Ethanol, KOH, Reflux) Urea Urea Urea->DHPM

Caption: Synthesis of dihydropyrimidinones from chalcones.

Part 4: In Silico Assessment of Drug-Likeness

Prior to extensive in vitro and in vivo testing, computational methods can be employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the synthesized compounds. [18][19][20][10][21]Various online tools and software packages are available for these predictions, which can help in prioritizing compounds for further development. Key parameters to assess include Lipinski's rule of five, aqueous solubility, blood-brain barrier penetration, and potential for cytochrome P450 inhibition.

Conclusion

2-Isobutoxy-5-methylbenzaldehyde is a valuable and versatile intermediate in drug discovery. Its synthesis is straightforward, and its unique structural features allow for the creation of a diverse range of bioactive molecules. The protocols detailed in this guide provide a solid foundation for researchers to explore the potential of this intermediate in the development of new therapeutic agents. By combining rational design, efficient synthesis, and early-stage in silico evaluation, the journey from a simple building block to a potential drug candidate can be significantly streamlined.

References

  • In silico approach to predict ADME-Tox properties of small organic molecules: Challenges and opportunities for drug discovery. Hilaris Publisher. Available from: [Link]

  • Tang, Y. et al. In Silico ADMET Prediction: Recent Advances, Current Challenges and Future Trends. Available from: [Link]

  • Stork, C. et al. Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry. 2023. Available from: [Link]

  • Sadybekov, A. et al. Next-Generation Artificial Intelligence for ADME Prediction in Drug Discovery: From Small Molecules to Biologics. PMC. 2026. Available from: [Link]

  • ADMET Predictor Simulations: In Silico Screening For Dose & PK. Pharmaron. Available from: [Link]

  • Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. PMC. Available from: [Link]

  • Ali, H.R. & Naser, A.W. Synthesis, Biological Activity and Molecular Docking Study of Some New Chalcones, 5,6-dihydropyrimidin-2-ol and 5,6-dihydropyrimidin-2-thiol Derivatives Bearing 1,2,3- Triazoline. Baghdad Science Journal. Available from: [Link]

  • Ali, H.R. & Naser, A.W. Synthesis, Biological Activity and Molecular Docking Study of Some New Chalcones, 5,6-dihydropyrimidin-2-ol and 5,6-dihydropyrimidin-2-thiol Derivatives Bearing 1,2,3-Triazoline. Baghdad Science Journal. 2025. Available from: [Link]

  • Zoubi, W. Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. 2013. Available from: [Link]

  • Cytotoxic Evaluation, Molecular Docking, and 2D-QSAR Studies of Dihydropyrimidinone Derivatives as Potential Anticancer Agents. PMC. Available from: [Link]

  • In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2. ResearchGate. 2025. Available from: [Link]

  • Synthesis, Anticancer Assessment, and Molecular Docking of Novel Chalcone-Thienopyrimidine Derivatives in HepG2 and MCF-7 Cell Lines. PMC. Available from: [Link]

  • SYNTHESIS OF NOVEL SCHIFF'S BASES AND THEIR BIOLOGICAL ACTIVITIES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. 2022. Available from: [Link]

  • Claisen-Schmidt Condensation. Cambridge University Press. Available from: [Link]

  • Williamson Ether Synthesis. Chemistry Steps. 2022. Available from: [Link]

  • Farhan, M.A., Ali, W.B. & Nief, O.A. Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. Teikyo Medical Journal. 2022. Available from: [Link]

  • Ahmed, A.A., Aliyu, H.N. & Yunusa, Y. Synthesis, Characterization and Biocidal Activity of Some Schiff Base Metal(II) Complexes. Jordan Journal of Chemistry. 2021. Available from: [Link]

  • Claisen-Schmidt condensation – Knowledge and References. Taylor & Francis. Available from: [Link]

  • Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. MDPI. 2022. Available from: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. 2014. Available from: [Link]

  • An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones. PMC. Available from: [Link]

  • Claisen-Schmidt condensation: an interdisciplinary journey in the organic synthesis laboratory. ChemRxiv. Available from: [Link]

  • Williamson ether synthesis. Khan Academy. Available from: [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). PharmaCompass. Available from: [Link]

  • Organic Chemistry Williamson Ether Synthesis. University of Richmond. Available from: [Link]

  • The Biginelli Dihydropyrimidine Synthesis. Organic Reactions. Available from: [Link]

  • The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry. Moodle@Units. Available from: [Link]

  • Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. 2010. Available from: [Link]

  • Structure, Spectroscopic Measurement of 4-(Diethoxymethyl) benzaldehyde. IJSRST. 2018. Available from: [Link]

  • Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. Jetir.org. Available from: [Link]

  • proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. Doc Brown's Chemistry. 2026. Available from: [Link]

  • NMR spectroscopic data of some 1-alkoxy-2,2-di(carbonyl, carboxyl, cyano)-substituted ethylenes. PubMed. 2005. Available from: [Link]

  • Novel chalcone analogs derived from 4-(benzyloxy)benzaldehyde. ResearchGate. 2023. Available from: [Link]

Sources

Method

cross-coupling reaction conditions utilizing 2-isobutoxy-5-methylbenzaldehyde

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions Utilizing 2-Isobutoxy-5-methylbenzaldehyde Scaffolds Introduction: The Challenge and Opportunity of Functionalized Benzaldehydes In the landscape of mo...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions Utilizing 2-Isobutoxy-5-methylbenzaldehyde Scaffolds

Introduction: The Challenge and Opportunity of Functionalized Benzaldehydes

In the landscape of modern drug discovery and materials science, the synthesis of highly functionalized aromatic compounds is of paramount importance. Benzaldehyde derivatives, such as those based on a 2-isobutoxy-5-methylbenzaldehyde core, are valuable synthons due to their inherent chemical handles that allow for diverse molecular elaboration. The aldehyde group serves as a key reaction point for forming Schiff bases or other complex heterocyclic systems, while the substituted aromatic ring provides a scaffold for tuning electronic and steric properties.[1]

However, the very reactivity that makes the aldehyde group so useful also presents a significant challenge in synthetic chemistry, particularly in transition-metal-catalyzed cross-coupling reactions. These reactions, cornerstones of C-C and C-N bond formation, often employ organometallic reagents and basic conditions that can readily engage in side reactions with the electrophilic aldehyde.[2]

This guide provides detailed application notes and robust protocols for successfully employing halogenated derivatives of 2-isobutoxy-5-methylbenzaldehyde in three seminal cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. As a model substrate for these protocols, we will consider 4-Bromo-2-isobutoxy-5-methylbenzaldehyde , a logical and synthetically accessible precursor. The principles and conditions outlined herein are designed to maximize yield and minimize side reactions, providing researchers with a reliable playbook for synthesizing complex molecular architectures.

Part 1: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is a powerful method for constructing C(sp²)-C(sp²) bonds, forming the biaryl core found in numerous pharmaceuticals and organic materials.[3][4] The primary challenge when using our model substrate is to facilitate the palladium-catalyzed cycle without promoting unwanted nucleophilic attack on the aldehyde by the organoboron reagent or the basic medium.

Causality Behind Experimental Design:

The choice of catalyst, ligand, and base is critical for success. Modern catalyst systems utilizing bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) have transformed the field.[5] These ligands promote rapid oxidative addition and reductive elimination, the key productive steps of the catalytic cycle, which often allows for lower reaction temperatures.[3] This increased catalyst activity helps the desired cross-coupling pathway outcompete potential side reactions. Furthermore, the use of a moderately weak inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is preferred over strong organic bases to prevent base-catalyzed degradation of the aldehyde.[5] A biphasic solvent system, such as toluene/water, can also be advantageous, facilitating the dissolution of both the organic substrate and the inorganic base.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification prep 1. Add Solids to Flask (Aryl Bromide, Boronic Acid, Base, Catalyst, Ligand) inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) prep->inert solvent 3. Add Degassed Solvents (e.g., Toluene, Water) inert->solvent heat 4. Heat and Stir (Monitor by TLC/LC-MS) solvent->heat extract 5. Aqueous Workup (Separate Layers, Wash Organic) heat->extract dry 6. Dry & Concentrate (Dry over Na₂SO₄, Evaporate) extract->dry purify 7. Purify Product (Column Chromatography) dry->purify product Isolated Biaryl Product purify->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromo-2-isobutoxy-5-methylbenzaldehyde

Materials:

  • 4-Bromo-2-isobutoxy-5-methylbenzaldehyde (1.0 equiv)

  • Arylboronic Acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)

  • SPhos (2-4 mol%)

  • K₂CO₃ (Potassium Carbonate), finely ground (2.0-3.0 equiv)

  • Toluene (Anhydrous)

  • Deionized Water

Procedure:

  • To a flame-dried Schlenk flask, add 4-bromo-2-isobutoxy-5-methylbenzaldehyde, the arylboronic acid, and K₂CO₃.

  • In a separate vial, weigh Pd₂(dba)₃ and SPhos and add them to the Schlenk flask.

  • Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[6]

  • Add anhydrous toluene and deionized water (typically a 4:1 to 10:1 organic:aqueous ratio) via syringe. The mixture should be degassed by bubbling argon through it for 15-20 minutes.

  • Stir the reaction mixture vigorously and heat to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Reliable Pd(0) sources or precursors.[7]
Ligand SPhos or XPhosBulky, electron-rich ligands that promote high catalyst turnover for challenging substrates.[5]
Base K₂CO₃ or K₃PO₄Sufficiently basic for transmetalation without causing aldehyde degradation.[5]
Solvent Toluene/H₂O or Dioxane/H₂OBiphasic system effectively dissolves both organic and inorganic reagents.[8]
Temperature 80-100 °CBalances reaction rate with minimizing thermal degradation.

Part 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for synthesizing aryl amines from aryl halides.[9] When applied to our model substrate, the key is selecting a catalyst system that is highly active for C-N coupling while being unreactive toward the aldehyde. The strong bases often required for this reaction, such as sodium tert-butoxide (NaOt-Bu), pose a direct threat to the aldehyde functionality through potential condensation or Cannizzaro-type reactions.

Causality Behind Experimental Design:

The development of palladium precatalysts, such as the G3 and G4 Buchwald precatalysts, has been a major advance.[10] These complexes are air-stable and readily generate the active monoligated Pd(0) species in solution, leading to more reliable and reproducible reactions. Pairing these precatalysts with highly specialized ligands like BrettPhos is crucial. BrettPhos is designed to facilitate the coupling of a wide range of amines, including primary amines, under conditions that can be milder than first-generation systems.[11][12] The choice of base is a careful balance; while NaOt-Bu is highly effective, a weaker base like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) may be necessary for particularly sensitive substrates or to prevent side reactions.[10]

Catalytic Cycle: Buchwald-Hartwig Amination

G pd0 Pd(0)L oa_complex L-Pd(II)(Ar)X pd0->oa_complex + Ar-X amine_adduct [L-Pd(Ar)(HNR'R'')]⁺X⁻ oa_complex->amine_adduct + HNR'R'' amido_complex L-Pd(Ar)(NR'R'') amine_adduct->amido_complex + Base - HB⁺X⁻ amido_complex->pd0 - Ar-NR'R'' re Reductive Elimination oa Oxidative Addition deprotonation Base-mediated Deprotonation amine_binding Amine Coordination

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.[9][13]

Protocol 2: Buchwald-Hartwig Amination of 4-Bromo-2-isobutoxy-5-methylbenzaldehyde

Materials:

  • 4-Bromo-2-isobutoxy-5-methylbenzaldehyde (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • BrettPhos Pd G3 Precatalyst (1-2 mol%)

  • NaOt-Bu (Sodium tert-butoxide) (1.4 equiv)

  • Toluene or Dioxane (Anhydrous)

Procedure:

  • Inside a nitrogen-filled glovebox, add the BrettPhos Pd G3 precatalyst and NaOt-Bu to a reaction vial or Schlenk tube.

  • Add the 4-bromo-2-isobutoxy-5-methylbenzaldehyde and the amine.

  • Add anhydrous toluene or dioxane.

  • Seal the vessel tightly, remove it from the glovebox, and place it in a preheated oil bath or heating block at 80-110 °C.

  • Stir the reaction for 2-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Filter the mixture through a pad of Celite to remove palladium black.

  • Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Catalyst System BrettPhos Pd G3Air-stable, highly active precatalyst for a broad range of amines.[10]
Base NaOt-Bu or LHMDSStrong base required to deprotonate the amine for the catalytic cycle.[14]
Solvent Toluene or DioxaneAnhydrous, non-protic solvents that are standard for this transformation.
Temperature 80-110 °CSufficient thermal energy to drive the reaction to completion.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation and deactivation of the Pd(0) catalyst.

Part 3: Sonogashira Coupling for Aryl-Alkyne Synthesis

The Sonogashira coupling provides a direct route to C(sp²)-C(sp) bonds, linking our aryl bromide to a terminal alkyne.[15] This reaction traditionally uses a dual-catalyst system of palladium and a copper(I) co-catalyst.[16] A significant concern here is the potential for the aldehyde to undergo Glaser coupling or other undesired reactions catalyzed by the copper salt, especially in the presence of an amine base.

Causality Behind Experimental Design:

For substrates containing sensitive functional groups, a copper-free Sonogashira protocol is often superior. While potentially requiring slightly higher catalyst loadings or temperatures, eliminating copper removes a major pathway for alkyne homocoupling and other side reactions.[16][17] The choice of an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is standard; it serves both as a base and often as a solvent. The palladium catalyst, often Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ and a phosphine ligand, facilitates the main cross-coupling cycle.[15]

Protocol 3: Copper-Free Sonogashira Coupling

Materials:

  • 4-Bromo-2-isobutoxy-5-methylbenzaldehyde (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) (2-5 mol%)

  • Triphenylphosphine (PPh₃) (4-10 mol%)

  • Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (Anhydrous)

Procedure:

  • To a flame-dried Schlenk flask, add 4-bromo-2-isobutoxy-5-methylbenzaldehyde, PdCl₂(PPh₃)₂, and PPh₃.

  • Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon three times.

  • Add anhydrous DIPEA or Et₃N, followed by the terminal alkyne, via syringe.

  • Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove the amine solvent.

  • Dissolve the residue in ethyl acetate and wash with 1M HCl (to remove residual amine), water, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the resulting crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Catalyst System PdCl₂(PPh₃)₂ / PPh₃A common and effective system for copper-free Sonogashira reactions.[16]
Copper Co-catalyst NoneAvoids copper-mediated side reactions like Glaser coupling.[17]
Base DIPEA or Et₃NActs as both base and solvent, generally compatible with aldehyde groups.
Solvent Amine (neat) or THF/AmineAnhydrous conditions are crucial for this reaction.
Temperature 60-80 °CMilder conditions compared to other couplings, which helps preserve the aldehyde.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Levin, S., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ACS Publications. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • MDPI. (2022). Palladium Catalysts for Cross-Coupling Reaction. ResearchGate. [Link]

  • Wikipedia. (2023). Heck reaction. Wikipedia. [Link]

  • Purdue University. (2018). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University Research Repository. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Royal Society of Chemistry. (2018). Enzyme-catalyzed C–C bond formation using 2-methyltetrahydrofuran (2-MTHF) as (co)solvent: efficient and bio-based alternative to DMSO and MTBE. Green Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]

  • MDPI. (2020). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Molecules, 25(12), 2795. [Link]

  • Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. r/chemistry. [Link]

  • Hu, X., et al. (2019). Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures. Nature Communications, 10(1), 4334. [Link]

  • Wikipedia. (2023). Sonogashira coupling. Wikipedia. [Link]

  • Sharma, P., & Kumar, A. (2021). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 11(21), 12699–12711. [Link]

  • Shodhganga. (n.d.). Chapter 5: Palladium catalysed cross-coupling reactions. INFLIBNET. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. [Link]

  • Fairlamb, I. J. S. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Dalton Transactions, 44(39), 17091–17107. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]

  • ResearchGate. (2019). Energy profile for the C-C bond formation by the reaction of 1 with benzaldehyde. ResearchGate. [Link]

  • Li, C.-J., & Trost, B. M. (Eds.). (2008). Metal-Catalyzed Cross-Couplings of Aryl Halides to Form C–C Bonds in Aqueous Media. Wiley-VCH. [Link]

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Organic Synthesis. [Link]

  • Princeton University. (2023). BIOCATALYTIC RADICAL C–C BOND FORMATIONS ENABLED BY CATALYTICALLY PROMISCUOUS FLAVIN- AND PYRIDOXAL 5'-PHOSPHATE-DEPENDENT ENZYMES. DataSpace. [Link]

  • Garg, N. K., et al. (2018). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. ACS Catalysis, 8(11), 10791–10795. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

how to prevent auto-oxidation of 2-isobutoxy-5-methylbenzaldehyde during storage

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the auto-oxidation of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the auto-oxidation of 2-isobutoxy-5-methylbenzaldehyde during storage. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the long-term stability and integrity of this valuable compound.

Understanding the Challenge: The Auto-Oxidation of Aromatic Aldehydes

Aromatic aldehydes, including 2-isobutoxy-5-methylbenzaldehyde, are susceptible to auto-oxidation, a spontaneous reaction with atmospheric oxygen.[1][2][3] This process primarily converts the aldehyde to its corresponding carboxylic acid, in this case, 2-isobutoxy-5-methylbenzoic acid.[1][3] This degradation can significantly impact experimental outcomes by altering the purity and reactivity of the starting material.[4] The auto-oxidation of benzaldehydes is a free-radical chain reaction initiated by the presence of oxygen.[1]

The mechanism involves the formation of a benzoyl radical, which then reacts with oxygen to form a peroxy radical. This peroxy radical can then abstract a hydrogen from another aldehyde molecule, propagating the chain reaction and forming a hydroperoxide, which ultimately decomposes to the carboxylic acid.[1][5]

Frequently Asked Questions (FAQs)

Q1: I've noticed a white crystalline precipitate in my vial of 2-isobutoxy-5-methylbenzaldehyde. What is it, and is the material still usable?

A: The white precipitate is likely the oxidation product, 2-isobutoxy-5-methylbenzoic acid. Aldehydes are readily oxidized to carboxylic acids upon exposure to air.[3] The presence of this impurity indicates that some degree of degradation has occurred.

Whether the material is still usable depends on the tolerance of your specific application to this impurity. For applications requiring high purity, the oxidized material is not recommended. For less sensitive applications, you may consider purifying the aldehyde by distillation. However, preventing oxidation in the first place is the most effective strategy.

Q2: What are the ideal storage conditions to prevent the auto-oxidation of 2-isobutoxy-5-methylbenzaldehyde?

A: To minimize auto-oxidation, 2-isobutoxy-5-methylbenzaldehyde should be stored under an inert atmosphere, at reduced temperatures, and protected from light.[2][6][7]

Storage ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, which is the primary reactant in auto-oxidation.[8][9][10] Argon is denser than air and can provide a better protective blanket.[6]
Temperature 2-8°C (Refrigerated)Reduces the rate of chemical reactions, including oxidation.[2][11]
Light Amber vial or stored in the darkLight can catalyze the formation of free radicals, initiating the oxidation chain reaction.[2][7]
Container Tightly sealed, airtight containerPrevents the ingress of atmospheric oxygen and moisture.[4][6] Specialized packaging like Sure/Seal™ bottles are designed for air-sensitive reagents.[12][13]
Q3: I don't have access to a glovebox. What are some practical methods for creating an inert atmosphere in my storage vial?

A: If a glovebox is unavailable, you can use a "gas-purging" or "sparging" technique.[9][14] This involves bubbling a gentle stream of an inert gas, such as nitrogen or argon, through the liquid aldehyde for a few minutes to displace dissolved oxygen.[9] After sparging, the headspace of the vial should also be flushed with the inert gas before sealing tightly. This can be accomplished using a long needle connected to the gas source. For repeated access, using a vial with a septum cap is recommended to maintain the inert atmosphere.[6][12]

Q4: Are there any chemical additives that can help stabilize 2-isobutoxy-5-methylbenzaldehyde?

A: Yes, the addition of a suitable antioxidant can significantly inhibit the auto-oxidation process.[2][15] Butylated hydroxytoluene (BHT) is a widely used and effective antioxidant for this purpose.[2][5][15] BHT is a phenolic antioxidant that acts as a free radical scavenger, terminating the oxidation chain reaction.[5][15][16] It donates a hydrogen atom to the peroxy radicals, converting them into more stable hydroperoxides and preventing the propagation of the chain reaction.[5] A typical concentration for BHT is around 0.1%.[17]

It is important to note that the choice of antioxidant should be compatible with your downstream application.

Troubleshooting Guide

Problem: My 2-isobutoxy-5-methylbenzaldehyde has a sharp, unpleasant odor, different from its characteristic scent.
  • Possible Cause: This is a strong indicator of oxidation. The corresponding carboxylic acid often has a more acrid smell compared to the parent aldehyde.

  • Solution:

    • Confirm Oxidation: You can perform a simple qualitative test to confirm the presence of the carboxylic acid impurity. A pH test of a small, aqueous extract of the aldehyde will show acidity if the carboxylic acid is present. For a more definitive analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify and quantify the impurity.[18]

    • Purification (if necessary): If your application can tolerate minor impurities, you may be able to purify the bulk material. Distillation under reduced pressure is a common method for separating the more volatile aldehyde from the less volatile carboxylic acid.

    • Implement Preventative Storage: For future use, strictly adhere to the recommended storage conditions outlined in the FAQs.

Problem: I've stored my aldehyde under an inert atmosphere, but it still seems to be degrading over time.
  • Possible Causes:

    • Improper Sealing: The container may not be completely airtight, allowing for slow leakage of oxygen over time. Ensure the cap and any septa are in good condition and provide a secure seal.[6]

    • Contaminated Inert Gas: The inert gas source may be contaminated with small amounts of oxygen. Using a high-purity gas source and an oxygen trap in the gas line can mitigate this.

    • Initial Oxygen Content: If the aldehyde was not adequately sparged before storage, residual dissolved oxygen could still initiate oxidation.

  • Solutions:

    • Re-evaluate Sealing: Inspect your storage vials for any signs of damage or wear. Replace caps and septa as needed. For long-term storage, consider using sealed ampoules.

    • Verify Gas Purity: Check the specifications of your inert gas cylinder. If in doubt, use a fresh, high-purity source.

    • Refine Sparging Technique: Increase the sparging time to ensure complete removal of dissolved oxygen.

Experimental Protocols

Protocol 1: Preparation of 2-Isobutoxy-5-Methylbenzaldehyde for Long-Term Storage

This protocol describes the steps for preparing a sample of 2-isobutoxy-5-methylbenzaldehyde for optimal long-term storage.

Materials:

  • 2-isobutoxy-5-methylbenzaldehyde

  • High-purity argon or nitrogen gas with a regulator and tubing

  • A clean, dry amber glass vial with a PTFE-lined cap or a septum cap

  • Long needle (e.g., a 22-gauge needle)

  • Butylated hydroxytoluene (BHT) (optional)

Procedure:

  • Optional Addition of Antioxidant: If using BHT, add it to the aldehyde at a concentration of approximately 0.1% (w/w) and ensure it is fully dissolved.

  • Transfer to Storage Vial: Transfer the aldehyde to the amber glass vial, filling it to no more than 80% of its capacity to leave adequate headspace for the inert gas.

  • Inert Gas Sparging:

    • Insert the long needle into the liquid, ensuring the tip is near the bottom of the vial.

    • Introduce a second, shorter needle into the headspace to act as a vent.

    • Start a gentle flow of inert gas through the long needle to bubble through the liquid. A slow, steady stream of bubbles is sufficient.

    • Continue sparging for 5-10 minutes to displace dissolved oxygen.

  • Headspace Purge and Sealing:

    • After sparging, raise the long needle so that its tip is in the headspace above the liquid.

    • Continue the flow of inert gas for another 1-2 minutes to purge the headspace of any remaining air.

    • While the inert gas is still flowing, remove the vent needle first, followed by the gas inlet needle, and immediately seal the vial tightly.

  • Storage: Store the sealed vial at 2-8°C in a dark location.

Protocol 2: Qualitative Test for Aldehyde Oxidation (Tollens' Test)

This classic "silver mirror" test can be used to confirm the presence of the aldehyde functional group.[19] A diminished or negative result for a previously pure sample can indicate significant oxidation.

Materials:

  • Sample of 2-isobutoxy-5-methylbenzaldehyde

  • Silver nitrate solution (5%)

  • Sodium hydroxide solution (10%)

  • Ammonia solution (2 M)

  • Test tubes

Procedure:

  • Prepare Tollens' Reagent (Freshly Prepared):

    • In a clean test tube, add 2 mL of the 5% silver nitrate solution.

    • Add one drop of the 10% sodium hydroxide solution. A brown precipitate of silver oxide will form.

    • Add the 2 M ammonia solution dropwise, with shaking, until the brown precipitate just dissolves. This is Tollens' reagent.

  • Test:

    • Add a few drops of the 2-isobutoxy-5-methylbenzaldehyde sample to the freshly prepared Tollens' reagent.

    • Gently warm the test tube in a water bath.

  • Observation: The formation of a silver mirror on the inside of the test tube, or a black precipitate of silver, indicates a positive test for the aldehyde.[20]

Visual Diagrams

Auto_Oxidation_Mechanism Aldehyde 2-Isobutoxy-5- methylbenzaldehyde Benzoyl_Radical Benzoyl Radical Aldehyde->Benzoyl_Radical H• abstraction Oxygen O₂ (Oxygen) Radical_Initiator Initiator (e.g., light, heat) Radical_Initiator->Benzoyl_Radical Peroxy_Radical Peroxy Radical Benzoyl_Radical->Peroxy_Radical + O₂ Hydroperoxide Perbenzoic Acid (Hydroperoxide) Peroxy_Radical->Hydroperoxide + Aldehyde Carboxylic_Acid 2-Isobutoxy-5- methylbenzoic Acid Peroxy_Radical->Carboxylic_Acid Chain Propagation Hydroperoxide->Carboxylic_Acid Decomposition

Caption: Auto-oxidation mechanism of 2-isobutoxy-5-methylbenzaldehyde.

Storage_Decision_Workflow Start Start: New batch of 2-isobutoxy-5-methylbenzaldehyde Check_Purity Check initial purity (e.g., GC) Start->Check_Purity High_Purity High Purity Check_Purity->High_Purity >98% Low_Purity Low Purity Check_Purity->Low_Purity <98% Select_Container Select appropriate container (Amber vial, airtight seal) High_Purity->Select_Container Purify Purify (e.g., distillation) Low_Purity->Purify Purify->Select_Container Add_Antioxidant Add antioxidant? (e.g., 0.1% BHT) Select_Container->Add_Antioxidant Yes_Antioxidant Yes Add_Antioxidant->Yes_Antioxidant Yes No_Antioxidant No Add_Antioxidant->No_Antioxidant No Perform_Sparging Perform inert gas sparging (N₂ or Ar) Yes_Antioxidant->Perform_Sparging No_Antioxidant->Perform_Sparging Store Store at 2-8°C, protected from light Perform_Sparging->Store End End: Stable Storage Store->End

Caption: Decision workflow for optimal storage of 2-isobutoxy-5-methylbenzaldehyde.

References

  • Vertex AI Search. (n.d.). What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results.
  • Linde Gas. (n.d.). Inerting.
  • Filo. (2025, May 25). what is auto oxidation give mechanism of oxidation of benzaldehyde.
  • Wikipedia. (n.d.). Inert gas.
  • Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations.
  • Wikipedia. (n.d.). Butylated hydroxytoluene.
  • MDPI. (n.d.). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
  • Allan Chemical Corporation. (2025, October 23). Study: Impact of Aromatic Aldehydes on Fragrance Stability.
  • Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents [closed].
  • Consolidated Chemical. (n.d.). Myrac Aldehyde | Premium Aromatic Aldehyde.
  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • ResearchGate. (n.d.). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol.
  • Fiveable. (2025, August 15). BHT: Organic Chemistry Study Guide.
  • Ossila. (n.d.). Air Free Techniques | Handling Air-Sensitive Materials.
  • Chemical Bull. (2025, July 1). Aldehydes In Aroma: Key Ingredients For Impactful Scents.
  • MDPI. (n.d.). Aldehydes: Structures, Formation, Biological Effects and Analytical Methods.
  • Division of Research Safety. (n.d.). Handling air-sensitive reagents AL-134.
  • Wisconsin Oven. (2024, August 15). Beyond the Basics: Inert Atmosphere Heat Treating Explored.
  • Zamann Pharma Support GmbH. (n.d.). Inert Atmosphere.
  • Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones.
  • Area. (n.d.). BHT Antioxidant Properties.
  • PubMed. (2014, February 25). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol.
  • PMC. (n.d.). Detoxification of aldehydes by histidine-containing dipeptides: from chemistry to clinical implications.
  • ResearchGate. (2026, March 20). How to Leverage Butylated Hydroxytoluene in Multifaceted Antioxidant Strategies.
  • BYJU'S. (2019, October 9). Tests for Aldehydes and Ketones.
  • The Royal Society. (n.d.). The kinetics of oxidation of benzaldehyde. I | Proceedings A.
  • ResearchGate. (2023, December 10). NATURAL BUTYLATED HYDROXYTOLUENE (BHT): A REVIEW.
  • UFDC Image Array 2. (2009, March 10). AUTOXIDATION OF BENZALDEHYDE.
  • groups.io. (2019, October 30). | To stabilize aldehydes ....?. Retrieved March 22, 2026, from

  • MDPI. (2023, November 24). Survey on Antioxidants Used as Additives to Improve Biodiesel's Stability to Degradation through Oxidation.
  • Britannica. (2026, February 20). Aldehyde - Oxidation, Reduction, Reactions.
  • ResearchGate. (n.d.). Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage | Request PDF.
  • Semantic Scholar. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
  • Sciencemadness Discussion Board. (2020, July 6). Oxidation of aldehydes to carboxylic acids?.
  • Pell Wall Blog. (2013, February 7). Aldehydes: identification and storage.
  • ResearchGate. (2014, October 28). What is the most mild method for the oxidation of aldehyde to carboxylic acid?.
  • Chemistry Steps. (2024, January 15). Aldehydes and Ketones to Carboxylic Acids.
  • Google Patents. (n.d.). EP0096153A2 - Stabilization of aldehydes.
  • CymitQuimica. (n.d.). 2-ISOBUTOXY-5-METHYLBENZALDEHYDE.
  • MDPI. (2024, March 25). Reactive Carbonyl Species Scavenger: Epigallocatechin-3-Gallate.
  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes.
  • PubChem. (n.d.). 2-Methylbenzaldehyde | C8H8O | CID 10722.
  • PubChem. (n.d.). 5-Bromo-2-[isobutyl(methyl)amino]benzaldehyde | C12H16BrNO.
  • NIH. (n.d.). Isobutyraldehyde | C4H8O | CID 6561 - PubChem.

Sources

Optimization

Technical Support Center: Optimizing Chromatographic Separation of 2-Isobutoxy-5-methylbenzaldehyde

Welcome to the technical support center for the chromatographic analysis of 2-isobutoxy-5-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of 2-isobutoxy-5-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges encountered during the separation of this and structurally similar aromatic aldehydes.

Our approach is grounded in fundamental chromatographic principles, providing not just solutions but also the scientific reasoning behind them. This ensures you can adapt and apply these strategies to your specific analytical challenges.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered problems during the chromatographic separation of 2-isobutoxy-5-methylbenzaldehyde. We will explore symptoms, potential causes, and systematic solutions for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC)
Issue 1: Poor Peak Shape (Tailing or Fronting)

A symmetrical, Gaussian peak is the ideal in chromatography. Deviations like peak tailing or fronting can compromise resolution and the accuracy of quantification.[1]

  • Symptom: The peak for 2-isobutoxy-5-methylbenzaldehyde is asymmetrical, with a drawn-out tail or a leading edge.

  • Potential Causes & Solutions:

    Potential Cause Scientific Rationale Troubleshooting Steps
    Secondary Interactions with Stationary Phase Residual, exposed silanol groups on silica-based columns can interact with the polar aldehyde group, causing peak tailing.[1]1. Modify Mobile Phase pH: Use a low-pH mobile phase (e.g., pH ≤ 3) to suppress the ionization of silanol groups, thereby reducing these secondary interactions.[1] 2. Use a Modern Column: Employ end-capped columns or those with Type B silica, which have fewer accessible silanol groups.[1]
    Sample Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion, often fronting.[2][3]1. Reduce Injection Volume: Systematically decrease the injection volume.[4] 2. Dilute the Sample: Lower the concentration of the analyte in your sample.[4]
    Inappropriate Sample Solvent If the sample solvent is significantly stronger than the mobile phase, it can cause the analyte to move through the top of the column too quickly, resulting in a distorted peak.[2][4]1. Match Solvent Strength: Ideally, dissolve your sample in the initial mobile phase.[4] 2. Weaker Solvent: If solubility is an issue, use a solvent that is weaker than the mobile phase.
    Column Contamination or Degradation Accumulation of strongly retained compounds or degradation of the stationary phase can create active sites that lead to peak tailing.[3]1. Flush the Column: Use a strong solvent to wash the column.[3] 2. Replace the Column: If flushing does not resolve the issue, the column may be irreversibly damaged.[3][4]
Issue 2: Poor Resolution from Impurities or Related Compounds

Achieving baseline separation is critical for accurate quantification.

  • Symptom: The peak for 2-isobutoxy-5-methylbenzaldehyde overlaps with peaks of other components in the sample.

  • Potential Causes & Solutions:

    Potential Cause Scientific Rationale Troubleshooting Steps
    Suboptimal Mobile Phase Composition The selectivity (α) of the separation is highly dependent on the mobile phase composition.[5]1. Adjust Organic Modifier Ratio: In reversed-phase HPLC, systematically vary the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous phase.[5][6] 2. Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can significantly alter selectivity due to different solvent properties.[5]
    Inadequate Column Efficiency Low column efficiency (N) results in broader peaks, which are more likely to overlap.[5]1. Decrease Flow Rate: Lowering the flow rate can improve efficiency, leading to sharper peaks and better resolution.[6][7] 2. Use a Longer Column or Smaller Particle Size: Both of these will increase the number of theoretical plates and, consequently, resolution.[5][7]
    Incorrect Column Chemistry The stationary phase chemistry dictates the primary retention mechanism.1. Select an Appropriate Stationary Phase: For aromatic aldehydes, a C18 or a phenyl-hexyl column is often a good starting point. A patent suggests a C18 mixed with 5-fluorophenyl bonded silica gel can be effective for separating benzaldehyde and its isomers.[8]

Experimental Protocol: HPLC Method Development for 2-isobutoxy-5-methylbenzaldehyde

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a shallow gradient, for example, 30-70% B over 15 minutes, to scout for the approximate elution time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

This starting method can then be optimized based on the troubleshooting steps above.

DOT Script for HPLC Troubleshooting Workflow

HPLC_Troubleshooting start Start | Chromatographic Issue peak_shape Poor Peak Shape? | (Tailing/Fronting) start->peak_shape resolution Poor Resolution? peak_shape->resolution No overload Check Sample Load - Reduce Injection Volume - Dilute Sample peak_shape->overload Yes mobile_phase_comp Optimize Mobile Phase - Adjust Organic Ratio - Change Organic Solvent resolution->mobile_phase_comp Yes solvent Check Sample Solvent - Match to Mobile Phase overload->solvent column_health Check Column Health - Flush with Strong Solvent - Replace Column solvent->column_health mobile_phase_ph mobile_phase_ph column_health->mobile_phase_ph end Problem Solved mobile_phase_ph->end efficiency Improve Efficiency - Decrease Flow Rate - Use Longer Column/Smaller Particles mobile_phase_comp->efficiency efficiency->end

Caption: HPLC Troubleshooting Workflow

Gas Chromatography (GC)
Issue 1: Peak Broadening or Tailing
  • Symptom: The peak is wider than expected, possibly with tailing.

  • Potential Causes & Solutions:

    Potential Cause Scientific Rationale Troubleshooting Steps
    Slow Injection or Inappropriate Inlet Temperature A slow sample introduction or an inlet temperature that is too low can cause the sample to vaporize slowly and enter the column as a broad band.1. Optimize Inlet Temperature: Ensure the inlet temperature is high enough to flash vaporize the sample and solvent. For benzaldehyde derivatives, an inlet temperature of 250 °C is a reasonable starting point.[9] 2. Use a Fast Injection: A rapid injection ensures the sample is introduced to the column in a tight band.
    Column Contamination Non-volatile residues can accumulate at the head of the column, creating active sites that interact with the analyte.1. Trim the Column: Remove the first 10-15 cm of the column from the inlet side. 2. Bake Out the Column: Condition the column at a high temperature (below its maximum limit) to remove contaminants.
    Incompatible Stationary Phase The analyte may have strong interactions with the stationary phase.1. Select an Appropriate Column: A non-polar or mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms), is often suitable for the analysis of benzaldehyde derivatives.[10][11]
Issue 2: Irreversible Adsorption or No Peak
  • Symptom: The peak for 2-isobutoxy-5-methylbenzaldehyde is much smaller than expected or completely absent.

  • Potential Causes & Solutions:

    Potential Cause Scientific Rationale Troubleshooting Steps
    Active Sites in the Inlet or Column The aldehyde group can be susceptible to adsorption on active sites, such as metal surfaces or acidic sites on the glass liner or column.1. Use a Deactivated Inlet Liner: Ensure the inlet liner is properly deactivated to prevent interactions with the analyte. 2. Use a Guard Column: A deactivated guard column can "trap" non-volatile material and protect the analytical column.
    Thermal Degradation The analyte may be degrading at the high temperatures of the inlet or column.1. Lower Inlet and Oven Temperatures: While ensuring complete vaporization, try to use the lowest possible temperatures. A temperature-programmed run, starting at a lower temperature, can be beneficial.[9]

Experimental Protocol: GC Method Development for 2-isobutoxy-5-methylbenzaldehyde

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[10]

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes. This is a general starting point and should be optimized.[9][10]

  • Detector: Flame Ionization Detector (FID) at 280 °C.

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

DOT Script for GC Troubleshooting Workflow

GC_Troubleshooting start Start | GC Issue broad_peak Broad or Tailing Peak? start->broad_peak no_peak No or Small Peak? broad_peak->no_peak No injection Check Injection Parameters - Optimize Inlet Temp - Fast Injection broad_peak->injection Yes active_sites Check for Active Sites - Deactivated Liner - Use Guard Column no_peak->active_sites Yes column_contam Check Column Contamination - Trim Column - Bake Out injection->column_contam end Problem Solved column_contam->end thermal_degrad Check for Thermal Degradation - Lower Inlet/Oven Temp active_sites->thermal_degrad thermal_degrad->end

Caption: GC Troubleshooting Workflow

II. Frequently Asked Questions (FAQs)

Q1: What is the best initial column choice for HPLC separation of 2-isobutoxy-5-methylbenzaldehyde?

A1: A reversed-phase C18 column is a robust and versatile starting point. Its non-polar stationary phase provides good retention for the moderately non-polar 2-isobutoxy-5-methylbenzaldehyde. A phenyl-hexyl column could also be an excellent choice, as it can offer alternative selectivity for aromatic compounds through pi-pi interactions.

Q2: My retention times are drifting during a series of HPLC injections. What could be the cause?

A2: Retention time drift can be caused by several factors:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions between injections, especially when running a gradient. This may require a longer post-run equilibration time.[2]

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as temperature can significantly affect retention times.[4][6]

  • Changes in Mobile Phase Composition: If you are using an online mixer, ensure it is functioning correctly. Premixing the mobile phase can help diagnose this issue. Also, ensure your solvents are properly degassed.[3]

  • System Leaks: Check for any leaks in the system, as this can cause pressure fluctuations and, consequently, retention time variability.

Q3: Can I use Thin Layer Chromatography (TLC) to quickly scout for a mobile phase for column chromatography purification?

A3: Absolutely. TLC is an excellent and rapid technique for this purpose. The principle of separation in TLC (adsorption) is similar to that in flash column chromatography.[12] A solvent system that gives a retention factor (Rf) of approximately 0.25-0.35 for 2-isobutoxy-5-methylbenzaldehyde on a silica TLC plate is often a good starting point for a silica gel column separation.[13]

Q4: I am analyzing 2-isobutoxy-5-methylbenzaldehyde in a complex matrix. What sample preparation steps should I consider?

A4: For complex matrices, sample preparation is key to protecting your column and obtaining a clean chromatogram.

  • Liquid-Liquid Extraction (LLE): If your sample is in an aqueous matrix, you can extract the analyte into an immiscible organic solvent like ethyl acetate or dichloromethane.

  • Solid-Phase Extraction (SPE): This is a more selective technique. You can use a C18 SPE cartridge to retain the analyte while more polar impurities are washed away. The analyte is then eluted with a stronger organic solvent.

  • Filtration: At a minimum, all samples should be filtered through a 0.45 µm or 0.22 µm syringe filter before injection to remove particulate matter that can clog the column or instrument tubing.[14]

Q5: What detection method is most suitable for 2-isobutoxy-5-methylbenzaldehyde?

A5:

  • HPLC: Due to the presence of the aromatic ring and the carbonyl group, 2-isobutoxy-5-methylbenzaldehyde has a strong UV chromophore. UV detection, typically between 240-260 nm, is the most common and effective method.[8]

  • GC: A Flame Ionization Detector (FID) is a robust and sensitive detector for this compound. If you need higher selectivity and structural information, a Mass Spectrometer (MS) detector would be the preferred choice.[9]

References

  • ResearchGate. (2023, March 9). How to fix peak shape in hplc? Retrieved from [Link]

  • Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. Retrieved from [Link]

  • RSC Publishing. Analytical Methods. Retrieved from [Link]

  • Troubleshooting 6 Common Problems in Liquid Chromatography Separations. (2018, August 23). Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. Retrieved from [Link]

  • HPLC Troubleshooting Guide. Retrieved from [Link]

  • Agilent. Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2025, November 26). Retrieved from [Link]

  • Organic Syntheses Procedure. Retrieved from [Link]

  • Moodle@Units. Rapid chromatographic technique for preparative separations with moderate resolution. Retrieved from [Link]

  • PubMed. (2003, March 26). Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. Retrieved from [Link]

  • ResearchGate. (2014, September 13). What are the optimal conditions for GC analysis of benzaldehyde? Retrieved from [Link]

  • EPA. Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC), part of Test Methods for Eva. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). Chromatography – Separation Tool in Bioanalysis. Retrieved from [Link]

  • JOCPR. Development and Validation of RP-HPLC Method for the Determination of Potential Genotoxic Impurities m-Isophthalaldehyde and. Retrieved from [Link]

  • Google Patents. CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography.
  • ASTM. D5315: Standard Test Method for Carbamates in Water. Retrieved from [Link]

  • Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin. Retrieved from [Link]

Sources

Troubleshooting

improving the shelf-life and handling conditions of 2-isobutoxy-5-methylbenzaldehyde

Welcome to the dedicated technical support center for 2-isobutoxy-5-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, tr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for 2-isobutoxy-5-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to ensure the optimal shelf-life and handling of this valuable chemical intermediate. As your Senior Application Scientist, my goal is to provide you with not just procedures, but the underlying scientific principles to empower your experimental success.

Introduction to 2-Isobutoxy-5-methylbenzaldehyde

2-Isobutoxy-5-methylbenzaldehyde is an aromatic aldehyde with growing importance in the synthesis of complex organic molecules, particularly in the pharmaceutical and fragrance industries. Its unique substitution pattern, featuring a bulky isobutoxy group and an electron-donating methyl group, influences its reactivity, stability, and handling requirements. Understanding these characteristics is paramount to achieving reproducible and high-yielding experimental outcomes.

Chemical Structure and Properties:

PropertyValueSource
CAS Number 1340411-54-2[1]
Molecular Formula C₁₂H₁₆O₂Inferred
Molecular Weight 192.26 g/mol [1]
Appearance Typically a liquidInferred
Purity ≥95%[1]

Shelf-Life and Storage: A Proactive Approach to Stability

The shelf-life of 2-isobutoxy-5-methylbenzaldehyde is critically dependent on its storage conditions. Like many benzaldehyde derivatives, it is susceptible to degradation, primarily through oxidation.

Frequently Asked Questions (FAQs) - Storage and Stability

Q1: What are the optimal storage conditions for 2-isobutoxy-5-methylbenzaldehyde?

A1: To maximize shelf-life, store the compound in a tightly sealed, airtight container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2] For long-term storage, blanketing the container with an inert gas such as nitrogen or argon is highly recommended to minimize contact with atmospheric oxygen.[3] Protection from light is also crucial; therefore, an amber glass bottle is the preferred storage vessel.[4]

Q2: I've noticed a white crystalline solid in my bottle of 2-isobutoxy-5-methylbenzaldehyde. What is it, and is the product still usable?

A2: The white crystalline solid is most likely 5-isobutoxy-2-methylbenzoic acid, the product of atmospheric oxidation.[4] The presence of this impurity indicates some degradation has occurred. For non-critical applications, the remaining liquid may still be usable, but for high-purity applications, purification is necessary. The presence of the acid can interfere with subsequent reactions, particularly those sensitive to acidic conditions or those requiring precise stoichiometry.

Q3: How does the isobutoxy group affect the stability of the molecule compared to other alkoxy benzaldehydes?

A3: The isobutoxy group is a bulky alkyl ether. While the ether linkage itself is generally stable under neutral conditions, its presence can influence the electronic properties of the aromatic ring. Alkoxy groups are electron-donating, which can affect the reactivity of the aldehyde group and the aromatic ring.[5] The steric bulk of the isobutoxy group may offer some kinetic hindrance to certain reactions at the ortho position.

Diagram: Primary Degradation Pathway

2-Isobutoxy-5-methylbenzaldehyde 2-Isobutoxy-5-methylbenzaldehyde 5-Isobutoxy-2-methylbenzoic_acid 5-Isobutoxy-2-methylbenzoic_acid 2-Isobutoxy-5-methylbenzaldehyde->5-Isobutoxy-2-methylbenzoic_acid O₂ (Air) Light (optional catalyst)

Caption: Oxidation of 2-isobutoxy-5-methylbenzaldehyde to its corresponding benzoic acid.

Safe and Effective Handling

Proper handling procedures are essential to ensure both personnel safety and the integrity of the compound.

Frequently Asked Questions (FAQs) - Handling

Q1: What personal protective equipment (PPE) should I use when handling this compound?

A1: Always handle 2-isobutoxy-5-methylbenzaldehyde in a well-ventilated area or a chemical fume hood.[6] Wear appropriate PPE, including safety glasses with side shields or chemical goggles, nitrile or other chemically resistant gloves, and a lab coat.[7]

Q2: What should I do in case of accidental skin or eye contact?

A2: In case of skin contact, immediately wash the affected area with plenty of soap and water.[8] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.[8] Seek medical attention if irritation persists.[8]

Q3: What are the primary chemical incompatibilities of 2-isobutoxy-5-methylbenzaldehyde?

A3: Avoid contact with strong oxidizing agents, as this can lead to a vigorous reaction and degradation of the aldehyde.[2] It is also incompatible with strong bases and acids, which can catalyze unwanted side reactions.

Troubleshooting Guide for Experimental Applications

The unique structure of 2-isobutoxy-5-methylbenzaldehyde can present specific challenges in common synthetic transformations. This section provides troubleshooting guidance for frequently encountered issues.

Scenario 1: Low Yield in Aldol Condensation Reactions

Issue: You are performing a base-catalyzed aldol condensation with a ketone, but the yield of the desired chalcone derivative is lower than expected.

Potential Causes & Solutions:

  • Steric Hindrance: The bulky isobutoxy group may sterically hinder the approach of the enolate to the aldehyde carbonyl.

    • Solution: Consider using a less sterically hindered base. If using a ketone with two sets of alpha-protons, the less hindered side will preferentially form the enolate. Also, increasing the reaction time or temperature may help overcome the steric barrier, but monitor for side reactions.

  • Self-Condensation of the Ketone: If the ketone partner is readily enolizable, it may self-condense.

    • Solution: Employ reaction conditions that favor the cross-condensation. One strategy is to slowly add the ketone to a mixture of the aldehyde and the base.[9] This keeps the concentration of the enolate low and favors its reaction with the more electrophilic aldehyde.

  • Cannizzaro Reaction: Although less common for aldehydes with alpha-hydrogens, under very strong basic conditions, a disproportionation reaction (Cannizzaro) could be a minor competing pathway.

    • Solution: Use the mildest basic conditions that effectively promote the aldol condensation.

Diagram: Aldol Condensation Troubleshooting

cluster_issue Issue: Low Yield in Aldol Condensation cluster_causes Potential Causes cluster_solutions Solutions Low_Yield {Low Yield} Steric_Hindrance Steric Hindrance Bulky isobutoxy group Low_Yield->Steric_Hindrance Self_Condensation Self-Condensation Ketone reacts with itself Low_Yield->Self_Condensation Cannizzaro Cannizzaro Reaction Disproportionation of aldehyde Low_Yield->Cannizzaro Solution_Steric Optimize Conditions - Use less hindered base - Increase reaction time/temp Steric_Hindrance->Solution_Steric Solution_Self Control Stoichiometry Slowly add ketone to aldehyde/base mixture Self_Condensation->Solution_Self Solution_Cannizzaro Mild Conditions Use milder base Cannizzaro->Solution_Cannizzaro

Caption: Troubleshooting logic for low yields in aldol condensation reactions.

Scenario 2: Incomplete Reaction or Side Products in Reductive Amination

Issue: When performing a reductive amination with a primary or secondary amine, you observe incomplete conversion of the starting aldehyde or the formation of unexpected side products.

Potential Causes & Solutions:

  • Inefficient Imine Formation: The formation of the imine intermediate may be slow or incomplete.

    • Solution: Ensure anhydrous conditions, as water can hydrolyze the imine back to the starting materials. The reaction can be catalyzed by a mild acid. For sterically hindered amines, a dehydrating agent (e.g., molecular sieves) can be added to drive the equilibrium towards the imine.

  • Reduction of the Aldehyde: The reducing agent may be reducing the starting aldehyde before it has a chance to form the imine.

    • Solution: Use a pH-sensitive reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are more selective for the protonated imine over the aldehyde at neutral to slightly acidic pH.[10]

  • Over-alkylation: If using a primary amine, a second reductive amination can occur, leading to a tertiary amine byproduct.

    • Solution: Use a stoichiometric amount of the aldehyde relative to the amine. Alternatively, use a large excess of the primary amine to favor the formation of the secondary amine.

Scenario 3: Difficulty in Grignard Reactions

Issue: Addition of a Grignard reagent to 2-isobutoxy-5-methylbenzaldehyde results in a low yield of the expected secondary alcohol.

Potential Causes & Solutions:

  • Enolization of the Aldehyde: While less common for benzaldehydes which lack alpha-protons, if there are any acidic protons elsewhere on the molecule or in impurities, the Grignard reagent can act as a base rather than a nucleophile.

    • Solution: Ensure all reactants and solvents are scrupulously dry. Use freshly prepared Grignard reagent.

  • Reduction of the Aldehyde: Some Grignard reagents, especially those with beta-hydrogens (like isobutylmagnesium bromide), can reduce the aldehyde to the corresponding benzyl alcohol via a hydride transfer mechanism.

    • Solution: Use a Grignard reagent without beta-hydrogens if possible (e.g., methylmagnesium bromide, phenylmagnesium bromide). Alternatively, conduct the reaction at a lower temperature to favor nucleophilic addition over reduction.

  • Reaction with the Ether: While generally unreactive towards Grignard reagents, under harsh conditions, cleavage of the ether is a remote possibility, though unlikely under standard Grignard reaction conditions.

    • Solution: Maintain standard, mild reaction conditions and avoid prolonged heating.

Analytical Methods for Quality Control

Ensuring the purity of 2-isobutoxy-5-methylbenzaldehyde is crucial for the success of subsequent synthetic steps.

Recommended Analytical Techniques
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for assessing the purity of volatile compounds like 2-isobutoxy-5-methylbenzaldehyde. It can separate the main component from volatile impurities and degradation products. The mass spectrometer provides structural information for impurity identification.[1][2] A typical method would involve a non-polar capillary column (e.g., HP-5MS) with a temperature gradient.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a robust method for routine purity analysis. A reverse-phase C18 column is often suitable.[11] This technique is particularly useful for quantifying non-volatile impurities, such as the benzoic acid degradation product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the compound and identifying impurities. Quantitative NMR (qNMR) can be used for absolute purity determination without the need for a specific reference standard of the analyte.

Protocol: General Purpose GC-MS Method for Purity Assessment

This protocol provides a starting point for the analysis of 2-isobutoxy-5-methylbenzaldehyde. Optimization may be required for your specific instrument and sample matrix.

  • Instrumentation: Gas chromatograph with a mass selective detector.

  • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl methyl polysiloxane capillary column (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector:

    • Temperature: 250 °C.

    • Mode: Split (e.g., 50:1).

    • Injection Volume: 1 µL.

  • Mass Spectrometer:

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Material Compatibility

The choice of reaction vessels, tubing, and storage containers can impact the purity of 2-isobutoxy-5-methylbenzaldehyde.

MaterialCompatibilityNotes
Glass (Borosilicate) ExcellentPreferred material for storage and reactions.
Polytetrafluoroethylene (PTFE) ExcellentSuitable for tubing, septa, and container liners.
Polypropylene (PP) GoodCan be used for short-term storage and handling.
Polyethylene (LDPE, HDPE) Fair to GoodMay show some absorption or leaching over time.
Polyvinyl Chloride (PVC) Not RecommendedPlasticizers may leach into the compound.
Stainless Steel ExcellentSuitable for reaction vessels and transfer lines.
Aluminum Not RecommendedCan be reactive with aldehydes.

This compatibility information is a general guide. It is always recommended to perform a small-scale compatibility test before large-scale use.[7][12]

Conclusion

By understanding the chemical properties, degradation pathways, and potential experimental challenges associated with 2-isobutoxy-5-methylbenzaldehyde, researchers can significantly improve the reliability and success of their work. This technical support guide provides a foundation for best practices in the storage, handling, and application of this versatile compound. For further assistance, please do not hesitate to contact our technical support team.

References

  • Grignard Reaction - Organic Chemistry Portal. Available at: [Link]

  • Chemical Compatibility | Division of Research Safety - University of Illinois. Available at: [Link]

  • Mixed Crossed Aldol Reaction Trick and Limiting Products - YouTube. Available at: [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? - Reddit. Available at: [Link]

  • The Complete Mechanism of an Aldol Condensation | The Journal of Organic Chemistry. Available at: [Link]

  • Reactions of Grignard Reagents - Master Organic Chemistry. Available at: [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]

  • Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products | Journal of Chemical Education. Available at: [Link]

  • [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples] - PubMed. Available at: [Link]

  • What are the optimal conditions for GC analysis of benzaldehyde? - ResearchGate. Available at: [Link]

  • Method for the determination fo aldehydes and ketones in ambient air using HPLC - EPA. Available at: [Link]

  • CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography - Google Patents.
  • Aldehydes Waste Compatibility: Detailed Safety Guide - Lab Supplies. Available at: [Link]

  • INCOMPATIBILITY OF COMMON LABORATORY CHEMICALS. Available at: [Link]

  • Chemical Compatibility Chart. Available at: [Link]

  • Aldol Addition and Condensation Reactions - Master Organic Chemistry. Available at: [Link]

  • The two most general amine syntheses are the reductive amination ... | Study Prep in Pearson+. Available at: [Link]

  • What are the difficulties associated with reductive amination? How to control byproduct formation? | ResearchGate. Available at: [Link]

  • reactions of aldehydes and ketones with grignard reagents - Chemguide. Available at: [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. Available at: [Link]

  • Reactions with Grignard Reagents - Chemistry LibreTexts. Available at: [Link]

  • Effect of Alkyl- vs Alkoxy-Arene Substituents on the Deactivation Processes and Fluorescence Quantum Yields of Exciplexes - PMC. Available at: [Link]

  • Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents - IRA Academico Research. Available at: [Link]

  • Oxidative of Some Substituted Benzaldehydes by Isoqauinolinium Bromochromate - ARC Journals. Available at: [Link]

  • Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC - NIH. Available at: [Link]

  • Analytical Methods - RSC Publishing. Available at: [Link]

Sources

Optimization

resolving crystallization issues in 2-isobutoxy-5-methylbenzaldehyde purification

Welcome to the technical support center for the purification of 2-isobutoxy-5-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common crys...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2-isobutoxy-5-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common crystallization challenges encountered with this compound. My aim is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your purification process.

Troubleshooting Guide: From Oils to Crystals

This section addresses the most frequently encountered issues during the crystallization of 2-isobutoxy-5-methylbenzaldehyde. The troubleshooting workflow below provides a logical sequence of steps to diagnose and resolve these challenges.

G start Crude 2-isobutoxy-5-methylbenzaldehyde dissolution Dissolve in a suitable hot solvent start->dissolution cooling Cool the solution slowly dissolution->cooling outcome Observe the outcome cooling->outcome oiling_out Product oils out outcome->oiling_out Liquid droplets appear no_crystals No crystals form outcome->no_crystals Solution remains clear crystals_form Crystals form outcome->crystals_form Solid precipitate forms oiling_out_options Troubleshooting 'Oiling Out' oiling_out->oiling_out_options no_crystals_options Troubleshooting 'No Crystals' no_crystals->no_crystals_options check_purity Check purity (TLC, HPLC) crystals_form->check_purity pure Pure crystals check_purity->pure Single spot/peak impure Impure crystals check_purity->impure Multiple spots/peaks recrystallize Recrystallize from a different solvent system impure->recrystallize recrystallize->dissolution add_more_solvent Add more of the 'good' solvent oiling_out_options->add_more_solvent change_solvent Change to a less polar or different solvent system oiling_out_options->change_solvent slower_cooling Cool even more slowly (e.g., in a warm water bath) oiling_out_options->slower_cooling add_more_solvent->cooling change_solvent->dissolution slower_cooling->outcome scratch_flask Scratch the inner surface of the flask no_crystals_options->scratch_flask seed_crystal Add a seed crystal no_crystals_options->seed_crystal concentrate Concentrate the solution no_crystals_options->concentrate add_antisolvent Add an anti-solvent no_crystals_options->add_antisolvent scratch_flask->outcome seed_crystal->outcome concentrate->cooling add_antisolvent->outcome

Caption: Troubleshooting workflow for crystallization issues.

Question 1: My 2-isobutoxy-5-methylbenzaldehyde is "oiling out" instead of crystallizing. What is happening and how can I fix it?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[1] This typically happens when the solution becomes supersaturated at a temperature above the melting point of the solute in that particular solvent system. The resulting oil is often an excellent solvent for impurities, which can then become trapped when the oil eventually solidifies, defeating the purpose of recrystallization.[1]

Causality and Solutions:

  • High Solute Concentration: The concentration of your compound might be too high, leading to it coming out of solution at a higher temperature.

    • Solution: Reheat the mixture to redissolve the oil. Add a small amount of the hot solvent to decrease the concentration and then cool slowly.[2][3]

  • Inappropriate Solvent Choice: The solvent may be too "good" a solvent, or the polarity might not be ideal.

    • Solution: Experiment with a different solvent or a solvent/anti-solvent system. For an oily compound, trying a solvent pair with a greater polarity difference, such as acetone/water or ethyl acetate/hexane, can be effective.[4]

  • Cooling Rate is Too Fast: Rapid cooling can lead to the solution becoming supersaturated too quickly, not allowing enough time for nucleation and crystal growth.

    • Solution: Allow the solution to cool more slowly. You can achieve this by letting the flask cool to room temperature on the benchtop, then transferring it to an ice bath. For very stubborn oils, insulating the flask can help.[5]

Question 2: After cooling, my solution remains clear and no crystals have formed. What should I do?

Answer:

The absence of crystal formation upon cooling indicates that the solution is not sufficiently supersaturated, or that the energy barrier for nucleation has not been overcome.

Causality and Solutions:

  • Solution is Too Dilute: There may be too much solvent, preventing the solution from reaching the necessary supersaturation for crystallization to occur.[3]

    • Solution: Gently heat the solution to evaporate some of the solvent. Once you observe the formation of a slight turbidity or crystals at the surface, allow it to cool again.[3]

  • High Energy Barrier for Nucleation: Sometimes, even in a supersaturated solution, spontaneous nucleation is slow to occur.

    • Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[1] The microscopic imperfections on the glass provide nucleation sites.

    • Solution 2: Seeding: If you have a small amount of pure crystalline product, add a single seed crystal to the cooled solution. This will provide a template for further crystal growth.

    • Solution 3: Anti-solvent Addition: If your compound is dissolved in a "good" solvent, you can slowly add a miscible "poor" solvent (an anti-solvent) until the solution becomes slightly cloudy. This reduces the overall solubility of your compound and induces crystallization.[6][7]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 2-isobutoxy-5-methylbenzaldehyde and how do they affect crystallization?

A1: Common impurities can include unreacted starting materials (e.g., 2-hydroxy-5-methylbenzaldehyde), byproducts from the synthesis, or the corresponding carboxylic acid formed by oxidation of the aldehyde. Impurities can have several detrimental effects on crystallization:

  • Inhibition of Crystal Growth: Impurities can adsorb onto the growing crystal faces, disrupting the crystal lattice and slowing or even stopping further growth.[8][9]

  • Alteration of Crystal Habit: The shape of the crystals can be altered by impurities, sometimes leading to the formation of needles or plates which can be difficult to filter and dry.[10][11][12]

  • Reduced Purity: Impurities can be incorporated into the crystal lattice or trapped within the crystal as inclusions, leading to a less pure final product.[13][14]

  • Oiling Out: The presence of impurities can lower the melting point of the mixture (freezing point depression), increasing the likelihood of oiling out.

For aldehyde purification, a highly effective method is the formation of a bisulfite adduct. Aldehydes react with sodium bisulfite to form a charged, water-soluble adduct, which can be separated from non-aldehyde impurities by extraction.[15][16][17] The aldehyde can then be regenerated by adding a base.[16][18]

Q2: How do I choose the best solvent system for crystallizing 2-isobutoxy-5-methylbenzaldehyde?

A2: The ideal crystallization solvent is one in which your compound is highly soluble at elevated temperatures but has low solubility at lower temperatures.[5] For a compound like 2-isobutoxy-5-methylbenzaldehyde, which is a substituted aromatic aldehyde, a systematic approach to solvent selection is recommended.

Solvent Screening Protocol:

  • Place a small amount of your crude product (10-20 mg) into several test tubes.

  • Add a small amount of a different solvent to each test tube (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane, acetone, and water).

  • Observe the solubility at room temperature. A good solvent will not dissolve the compound at this stage.

  • Gently heat the test tubes with the undissolved solids. A suitable solvent will dissolve the compound upon heating.

  • Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will yield a good crop of crystals upon cooling.

Solvent/Anti-Solvent Systems:

If a single solvent is not ideal, a two-solvent system is often effective.[4] Dissolve the compound in a minimum amount of a hot "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (an anti-solvent, in which it is insoluble) until the solution becomes turbid. Add a few drops of the "good" solvent to clarify the solution, then allow it to cool slowly.

Solvent SystemPolarity of "Good" SolventPolarity of "Anti-Solvent"Notes
Ethanol/WaterPolarVery PolarGood for moderately polar compounds.
Acetone/WaterPolarVery PolarSimilar to ethanol/water, but acetone is a stronger solvent.
Ethyl Acetate/HexaneIntermediateNon-polarA very common and effective system for a wide range of organic compounds.[4]
Toluene/HexaneNon-polarNon-polarUseful for less polar compounds.
Dichloromethane/HexaneIntermediateNon-polarBe cautious with the high volatility of dichloromethane.

This table provides general guidance. The optimal system for 2-isobutoxy-5-methylbenzaldehyde should be determined experimentally.

Experimental Protocol: Anti-Solvent Crystallization

This protocol outlines a general procedure for purifying 2-isobutoxy-5-methylbenzaldehyde using an anti-solvent crystallization method.

Materials:

  • Crude 2-isobutoxy-5-methylbenzaldehyde

  • "Good" solvent (e.g., Ethyl Acetate)

  • "Anti-solvent" (e.g., Hexane)

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude 2-isobutoxy-5-methylbenzaldehyde in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (ethyl acetate) and gently heat the mixture with stirring until the solid is completely dissolved.

  • Anti-Solvent Addition: While the solution is still hot, slowly add the "anti-solvent" (hexane) dropwise with continuous swirling. Continue adding until you observe a persistent slight cloudiness (turbidity).

  • Clarification: Add a few drops of the hot "good" solvent (ethyl acetate) back into the solution until the turbidity just disappears, resulting in a clear, saturated solution.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice-water bath for about 30 minutes.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold anti-solvent (hexane) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum desiccator or a vacuum oven at a low temperature to remove all traces of solvent.

G cluster_0 Preparation cluster_1 Inducing Crystallization cluster_2 Crystal Growth & Isolation dissolve 1. Dissolve crude product in minimum hot 'good' solvent add_antisolvent 2. Add 'anti-solvent' until solution is turbid dissolve->add_antisolvent clarify 3. Add a few drops of 'good' solvent to clarify add_antisolvent->clarify cool 4. Cool slowly to room temp, then in an ice bath clarify->cool filtrate 5. Collect crystals by vacuum filtration cool->filtrate wash 6. Wash crystals with cold 'anti-solvent' filtrate->wash dry 7. Dry the pure crystals wash->dry

Caption: Workflow for anti-solvent crystallization.

References

  • ResearchGate. How to recrystallize an oily compound? [Internet]. Available from: [Link]

  • Macmillan, D. W. C., et al. Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. 2017;21(7):1034-1040. Available from: [Link]

  • Macmillan, D. W. C., et al. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. 2018;(131):56763. Available from: [Link]

  • Reddit. Purifying aldehydes? [Internet]. 2015 Apr 1. Available from: [Link]

  • US Patent US20060078573A1. Methods of modifying crystal habit. [Internet]. 2006.
  • Macmillan, D. W. C., et al. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. 2018;131:56763. Available from: [Link]

  • Quora. How to recrystallize and separate the substance I synthesized in toluene but is oily. [Internet]. 2024 Feb 6. Available from: [Link]

  • ResearchGate. Habit Modification In Calcite Crystals Induced By Random And Epitaxial Adsorption Of Inorganic And Organic Compounds. [Internet]. Available from: [Link]

  • CK-12 Foundation. How can an oil be recrystallized? [Internet]. Available from: [Link]

  • ACS Publications. Effect of Structurally Similar Additives on Crystal Habit of Organic Molecular Crystals at Low Supersaturation. [Internet]. 2013 Feb 8. Available from: [Link]

  • ResearchGate. How to recrystallize an oily compound after column chromatography? [Internet]. 2022 Sep 8. Available from: [Link]

  • University of Colorado Boulder. Recrystallization. [Internet]. Available from: [Link]

  • Chemistry LibreTexts. 6.6D: Troubleshooting. [Internet]. 2024 Aug 16. Available from: [Link]

  • ACS Publications. Crystal Habit Modification of Metronidazole by Supramolecular Gels with Complementary Functionality. [Internet]. 2021 Jul 30. Available from: [Link]

  • Slideshare. Crystal habit modification. [Internet]. 2017 Jan 5. Available from: [Link]

  • University of Strasbourg. Guide for crystallization. [Internet]. Available from: [Link]

  • Nature. Impact of impurities on crystal growth. [Internet]. 2025. Available from: [Link]

  • MicroChemicals. Solvents and solubilities. [Internet]. Available from: [Link]

  • Scribd. Reactive Crystallization of Benzaldehyde Adduct. [Internet]. Available from: [Link]

  • Royal Society of Chemistry. Recent progress in antisolvent crystallization. CrystEngComm. 2022. Available from: [Link]

  • IUCr. Crystal structures of (E)-N′-(2-hydroxy-5-methylbenzylidene)isonicotinohydrazide and (E). [Internet]. Available from: [Link]

  • Semantic Scholar. Cooling Crystallization with Complex Temperature Profiles on a Quasi-Continuous and Modular Plant. [Internet]. 2022 May 24. Available from: [Link]

  • International Scientific Organization. Methods for Crystal Production of natural compounds; a review of recent advancements. International Journal of Chemical and Biological Sciences. 2023;23(1):258-267. Available from: [Link]

  • ResearchGate. The influence of impurities and solvents on crystallization. [Internet]. Available from: [Link]

  • Mettler Toledo. Using AntiSolvent for Crystallization. [Internet]. Available from: [Link]

  • MDPI. The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance AE1-923. [Internet]. Available from: [Link]

  • White Rose Research Online. Crystallisation route map. [Internet]. Available from: [Link]

  • MDPI. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals. 2021;11(11):1344. Available from: [Link]

  • ACS Publications. A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development. 2020;24(8):1471-1481. Available from: [Link]

  • ResearchGate. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. [Internet]. 2021 Nov 3. Available from: [Link]

  • Google Patents. Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof. [Internet].
  • MDPI. Anti-Solvent Crystallization Strategies for Highly Efficient Perovskite Solar Cells. Energies. 2017;10(10):1503. Available from: [Link]

  • Google Patents. Process for the purification of benzaldehyde. [Internet].
  • MDPI. Molecular Dynamics and Kinetics of Isothermal Cold Crystallization in the Chiral Smectogenic 3F7FPhH6 Glassformer. Materials. 2022;15(22):7962. Available from: [Link]

  • Graz University of Technology. Solvent screening for the extraction of aromatic aldehydes. [Internet]. 2024 Feb 13. Available from: [Link]

  • MDPI. Anti-Solvent Crystallization Strategies for Highly Efficient Perovskite Solar Cells. [Internet]. 2025 Oct 16. Available from: [Link]

  • KTH Royal Institute of Technology. Crystal Polymorphism of Substituted Monocyclic Aromatics. [Internet]. Available from: [Link]

  • MDPI. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Molecules. 2025;30(7):1503. Available from: [Link]

  • YouTube. 5.1 B - Crystallization without Heat Balance (Sample Problem 2). [Internet]. 2024 Feb 23. Available from: [Link]

  • ResearchGate. Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. [Internet]. 2021 Sep 13. Available from: [Link]

  • ResearchGate. What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? [Internet]. 2016 Apr 1. Available from: [Link]

  • Google Patents. Process for producing cinnamaldehyde derivatives, use thereof and the like. [Internet].

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR Spectral Reference Data for 2-Isobutoxy-5-methylbenzaldehyde: A Comparative Guide

Executive Summary As a Senior Application Scientist, I frequently encounter challenges in distinguishing regioisomers and homologous alkoxy substituents during the structural validation of pharmaceutical intermediates. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in distinguishing regioisomers and homologous alkoxy substituents during the structural validation of pharmaceutical intermediates. The shift from a simple methoxy group to a branched isobutoxy group at the C2 position of a 5-methylbenzaldehyde scaffold is a prime example of how localized steric and electronic perturbations manifest in Nuclear Magnetic Resonance (NMR) spectra.

This guide provides an authoritative, comparative analysis of the predicted 1H and 13C NMR spectral data for 2-isobutoxy-5-methylbenzaldehyde against its commercially available analog, 2-methoxy-5-methylbenzaldehyde [1]. By mapping these substituent effects, researchers can confidently elucidate the structures of complex alkoxy-substituted benzaldehydes used in drug development and agrochemical synthesis[2].

Mechanistic Rationale: Substituent Effects on Chemical Shifts

The structural elucidation of regioisomeric alkoxy benzaldehydes relies heavily on distinguishing the spin systems of the alkoxy side chains and their electronic impact on the aromatic ring[2].

  • Magnetic Anisotropy: The aldehyde carbonyl group (CHO) exerts a strong anisotropic deshielding effect on the ortho-proton (H-6), pushing it significantly downfield.

  • Resonance (+R) vs. Inductive (-I) Effects: The oxygen atom of the alkoxy group donates electron density into the aromatic ring via resonance (+R effect), strongly shielding the ortho-proton (H-3) and para-proton (H-5, though substituted here). Conversely, its inductive electron withdrawal (-I effect) deshields the directly attached aliphatic carbons.

  • The γ-Gauche Effect: The transition from a linear methoxy group to a branched isobutoxy group introduces steric compression. The branched methyls of the isobutoxy group fold back toward the C2 aromatic carbon, compressing its electron cloud and causing a slight upfield shift (increased shielding) in the 13C spectrum—a classic manifestation of the γ-gauche effect.

Spectral Data Comparison: Isobutoxy vs. Methoxy Analogs

The following tables summarize the quantitative chemical shift (δ) and coupling constant (J) data for both compounds, acquired in CDCl₃ at 298 K (400 MHz for 1H, 100 MHz for 13C).

Table 1: 1H NMR Spectral Comparison (400 MHz, CDCl₃)
Proton Assignment2-Isobutoxy-5-methylbenzaldehyde (δ, ppm)2-Methoxy-5-methylbenzaldehyde (δ, ppm)MultiplicityJ (Hz)Integration
CHO 10.4510.42s-1H
H-6 (Ar-H)7.627.60d2.21H
H-4 (Ar-H)7.327.34dd8.5, 2.21H
H-3 (Ar-H)6.886.85d8.51H
Alkoxy-CH₂ / OCH₃ 3.823.89d / s6.5 / -2H / 3H
Alkoxy-CH 2.15-m6.61H
Alkoxy-CH₃ 1.06-d6.76H
Ar-CH₃ 2.322.33s-3H

Causality Analysis: The isobutoxy group provides a highly diagnostic aliphatic signature. Unlike the sharp 3H singlet of the methoxy group at 3.89 ppm, the isobutoxy -OCH₂- protons appear as a 2H doublet at 3.82 ppm due to vicinal coupling with the adjacent methine proton. The aromatic AMX spin system (H-3, H-4, H-6) remains largely conserved, though the steric bulk of the isobutoxy group slightly alters the preferred conformation of the oxygen lone pairs, resulting in minor shift deviations for H-3 and H-4.

Table 2: 13C NMR Spectral Comparison (100 MHz, CDCl₃)
Carbon Assignment2-Isobutoxy-5-methylbenzaldehyde (δ, ppm)2-Methoxy-5-methylbenzaldehyde (δ, ppm)Carbon Type
CHO 189.8189.9C=O
C-2 (Ar-O)159.2159.5Cq
C-4 (Ar-H)136.4136.1CH
C-5 (Ar-CH₃)129.6129.8Cq
C-6 (Ar-H)128.5128.2CH
C-1 (Ar-CHO)124.8124.5Cq
C-3 (Ar-H)112.8112.1CH
Alkoxy-C1 (-OCH₂-)75.255.8 (OCH₃)CH₂ / CH₃
Alkoxy-C2 (-CH-)28.4-CH
Alkoxy-C3 (-CH₃)19.3-CH₃
Ar-CH₃ 20.420.3CH₃

Causality Analysis: The C2 carbon resonates highly downfield (~159.2 ppm) due to the strong electronegativity of the attached oxygen. The slight upfield shift of C2 in the isobutoxy derivative (159.2 ppm) compared to the methoxy derivative (159.5 ppm) is a direct result of the aforementioned γ-gauche steric compression induced by the terminal methyl groups of the isobutoxy chain.

Standardized Protocol for NMR Sample Preparation and Acquisition

To ensure high-fidelity spectral data that can serve as a self-validating system, the following protocol must be strictly adhered to. This methodology prevents line broadening and ensures accurate integration of the complex isobutoxy multiplets.

Step 1: Sample Preparation

  • Accurately weigh 15–20 mg of the compound for 1H NMR (or 40–50 mg for 13C NMR) into a clean glass vial.

  • Dissolve the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). Rationale: CDCl₃ provides the deuterium lock signal required to stabilize the magnetic field, while TMS serves as the absolute 0.00 ppm internal reference.

Step 2: Degassing and Transfer

  • Transfer the homogeneous solution into a standard 5 mm precision NMR tube.

  • Briefly sonicate the tube for 30 seconds. Rationale: Removing dissolved paramagnetic oxygen gas prevents relaxation-induced line broadening, which is critical for resolving the fine 2.2 Hz meta-coupling between H-4 and H-6.

Step 3: Instrument Tuning and Shimming (The Self-Validating Step)

  • Insert the sample into a 400 MHz NMR spectrometer and lock the field to the CDCl₃ deuterium resonance (7.26 ppm for residual CHCl₃).

  • Validation Check: Run a preliminary single-scan 1H spectrum. Verify that the TMS peak is precisely at 0.00 ppm and its line width at half-height (FWHM) is ≤ 1.0 Hz. If the peak is broad or asymmetrical, iteratively adjust the Z1 and Z2 gradient shims until the field is perfectly homogeneous. Do not proceed to full acquisition until this metric is met.

Step 4: Data Acquisition

  • 1H NMR: Acquire 16 scans using a 30° excitation pulse and a 1.0 s relaxation delay (D1).

  • 13C NMR: Acquire 512–1024 scans using a 30° pulse angle, a 2.0 s relaxation delay, and WALTZ-16 proton decoupling to collapse the carbon-proton multiplets into sharp singlets.

Workflow Visualization

The following diagram illustrates the logical progression of the NMR structural elucidation workflow, highlighting the critical self-validation checkpoints.

NMRElucidation N1 1. Sample Preparation Dissolve in CDCl3 with TMS N2 2. Field Homogeneity Check Shim until TMS FWHM ≤ 1.0 Hz N1->N2 Insert Tube N3 3. NMR Acquisition 1H (400 MHz) & 13C (100 MHz) N2->N3 Pass Validation N4 4. Spectral Extraction Integration & Coupling (J) Analysis N3->N4 FID Data N5 5. Structural Validation Map Isobutoxy vs. Methoxy Shifts N4->N5 Shift Data

Workflow for NMR acquisition and structural elucidation of substituted benzaldehydes.

References

  • Title: Gas Chromatography–Mass Spectrometry Analysis of Regioisomeric Ring Substituted Methoxy Methyl Phenylacetones Source: Journal of Chromatographic Science (Oxford Academic) URL: [Link]

Sources

Comparative

GC-MS Fragmentation Patterns and Isotopic Peaks of 2-Isobutoxy-5-methylbenzaldehyde: A Comparative Guide

Executive Summary The structural elucidation of sterically hindered alkyl aryl ethers, such as 2-isobutoxy-5-methylbenzaldehyde (C₁₂H₁₆O₂), is a critical workflow in synthetic chemistry and fragrance profiling. Distingui...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of sterically hindered alkyl aryl ethers, such as 2-isobutoxy-5-methylbenzaldehyde (C₁₂H₁₆O₂), is a critical workflow in synthetic chemistry and fragrance profiling. Distinguishing this molecule from its positional isomers requires a deep understanding of its gas-phase thermodynamic behavior. This guide objectively compares the analytical performance of standard Quadrupole GC-MS (GC-qMS) against High-Resolution Time-of-Flight GC-MS (GC-HRTOF-MS) . By dissecting the causality behind its fragmentation patterns and isotopic distribution, we provide a self-validating framework for robust analytical method development.

Mechanistic Profiling: The "Why" Behind the Fragmentation

Under standard 70 eV Electron Ionization (EI), 2-isobutoxy-5-methylbenzaldehyde (Exact Mass: 192.1150 Da) exhibits a highly predictable, yet structurally diagnostic, fragmentation cascade. Understanding this pathway is essential for preventing false positive identifications.

The Dominance of the McLafferty-Type Rearrangement

The molecular ion [M]⁺• (m/z 192) is typically present but of low relative abundance. The steric bulk of the isobutoxy group drives a rapid, thermodynamically favorable homolytic fission. As documented in foundational studies on 1 [1], the molecule undergoes a McLafferty-type rearrangement. A hydrogen atom from the isobutyl chain transfers to the ether oxygen via a six-membered cyclic transition state, expelling a neutral isobutene molecule (C₄H₈, 56 Da).

This yields the base peak at m/z 136 , corresponding to the 2-hydroxy-5-methylbenzaldehyde radical cation. This stable phenolic intermediate is a well-characterized building block in organic synthesis, and its subsequent fragmentation is a hallmark of 2 [2].

Secondary Cleavages

From the m/z 136 base peak, secondary cleavages occur:

  • Loss of CO (28 Da): Yields the cresol radical cation at m/z 108 .

  • Loss of CHO• (29 Da): Yields the m/z 107 tropylium/benzyl-type cation.

  • α-Cleavage of the intact molecule: A minor competing pathway involves the direct loss of the isobutyl radical (C₄H₉•, 57 Da), resulting in an oxonium ion at m/z 135 .

Technology Comparison: GC-qMS vs. GC-HRTOF-MS

When analyzing 2-isobutoxy-5-methylbenzaldehyde in complex matrices (e.g., biological extracts or crude synthetic mixtures), the choice of mass analyzer dictates the fidelity of isotopic peak detection. The theoretical isotopic distribution for C₁₂H₁₆O₂ is approximately M (100%), M+1 (13.2%), and M+2 (1.2%) .

While GC-qMS is the industry workhorse for nominal mass library matching, GC-HRTOF-MS provides sub-millidalton accuracy, which is critical when isobaric interferences co-elute with the target analyte.

Table 1: Quantitative Performance Comparison for 2-Isobutoxy-5-methylbenzaldehyde
Analytical ParameterGC-qMS (Quadrupole)GC-HRTOF-MSAnalytical Advantage & Causality
Mass Accuracy ± 0.1 Da (Nominal: m/z 192)± 0.001 Da (Exact: 192.1150)HRTOF eliminates false positives by distinguishing C₁₂H₁₆O₂ from isobaric contaminants.
Isotopic Ratio Fidelity High (± 0.5% variance)Moderate to HighqMS utilizes electron multipliers with superior linear dynamic range for classical isotope ratio validation.
Mass Resolution (FWHM) ~1,000> 25,000HRTOF mathematically resolves the target m/z 192.1150 peak from near-isobaric matrix background noise.
Spectral Acquisition Rate 10 - 20 HzUp to 500 HzHRTOF prevents spectral skewing across narrow chromatographic peaks, ensuring pure fragmentation spectra.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific integrity, the following protocol outlines the optimal parameters for characterizing 2-isobutoxy-5-methylbenzaldehyde. Every step is designed with explicit causality to validate the resulting mass spectra.

Step 1: Sample Preparation

  • Action: Dissolve the analyte in GC-grade hexane to a final concentration of 10 µg/mL.

  • Causality: Hexane is a non-polar, highly volatile solvent that expands efficiently in the GC inlet without causing backflash, ensuring quantitative transfer of the sterically hindered ether to the column.

Step 2: Chromatographic Separation

  • Column: DB-5ms (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Conditions: Inject 1 µL in splitless mode (Inlet at 250°C). Carrier gas (Helium) at a constant flow of 1.0 mL/min. Oven program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Causality: The 5% phenyl-arylene stationary phase provides optimal dispersive interactions. This prevents the peak tailing commonly associated with the polar aldehyde moiety, ensuring sharp peak shapes necessary for accurate isotopic integration.

Step 3: Mass Spectrometric Detection

  • Conditions: Transfer line at 280°C. Ion source at 230°C. Electron energy set strictly to 70 eV.

  • Causality: 70 eV corresponds to the plateau of the ionization efficiency curve for organic molecules. This ensures that the generated fragmentation pattern (specifically the m/z 192 → 136 transition) is highly reproducible and directly comparable to legacy3 [3].

Data Visualization

The following diagrams map the logical relationships of the analytical workflow and the thermodynamic fragmentation pathway.

GCMS_Workflow N1 Sample Prep (Hexane Dilution) N2 GC Separation (DB-5ms) N1->N2 N3 EI Ionization (70 eV) N2->N3 N4 Mass Analysis (qMS vs HRTOF) N3->N4 N5 Data Processing (Isotope ID) N4->N5

Comparative GC-MS analytical workflow for characterizing alkyl aryl ethers.

Fragmentation_Pathway M [M]⁺• m/z 192 2-isobutoxy-5-methylbenzaldehyde F1 m/z 136 (Base Peak) 2-hydroxy-5-methylbenzaldehyde M->F1 - C4H8 (56 Da) McLafferty Rearrangement F2 m/z 135 [M - C4H9]⁺ M->F2 - C4H9• (57 Da) α-Cleavage F3 m/z 108 [C7H8O]⁺• F1->F3 - CO (28 Da) F4 m/z 107 [C7H7O]⁺ F1->F4 - CHO• (29 Da)

Electron Ionization (EI) fragmentation pathway of 2-isobutoxy-5-methylbenzaldehyde.

References

  • Analytical Chemistry (ACS Publications)
  • An In-depth Technical Guide to 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: From Discovery to Modern Applications Benchchem URL
  • Biological Properties And GC-MS Identification of Compounds of Ethanol Extracts and Volatile Oils ResearchGate URL

Sources

Validation

A Comparative Guide to the Reactivity of 2-Isobutoxy-5-methylbenzaldehyde and 2-Methoxy-5-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals In the nuanced field of organic synthesis and medicinal chemistry, the selection of a starting material or an intermediate can profoundly influence the outc...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the nuanced field of organic synthesis and medicinal chemistry, the selection of a starting material or an intermediate can profoundly influence the outcome of a reaction cascade. The reactivity of functional groups is not an intrinsic constant but is intricately modulated by the surrounding molecular architecture. This guide provides an in-depth comparative analysis of two structurally similar aromatic aldehydes: 2-isobutoxy-5-methylbenzaldehyde and 2-methoxy-5-methylbenzaldehyde. By dissecting the electronic and steric nuances imparted by their respective ortho-alkoxy substituents, we aim to provide a predictive framework for their behavior in common organic transformations, supported by established chemical principles and proposed experimental validations.

Structural and Electronic Profile: Methoxy vs. Isobutoxy

At first glance, the two molecules differ only by the nature of the alkyl group on the ortho-alkoxy substituent. However, this seemingly minor variation has significant stereoelectronic consequences that dictate the reactivity of the aldehyde functionality.

The reactivity of the carbonyl group in these benzaldehyde derivatives is governed by the electrophilicity of the carbonyl carbon. This is influenced by two primary factors originating from the ortho-alkoxy substituent:

  • Electronic Effects: Both methoxy and isobutoxy groups are electron-donating to the aromatic ring. This is a net result of a strong, electron-donating resonance effect (+M or +R) from the oxygen lone pairs and a weaker, electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity.[1][2] The dominant +M effect increases the electron density of the aromatic ring, which in turn reduces the electrophilicity of the aldehyde's carbonyl carbon, making it less reactive towards nucleophiles compared to unsubstituted benzaldehyde.[3][4] The isobutyl group is slightly more electron-donating via induction than the methyl group, which may marginally enhance the overall electron-donating capacity of the isobutoxy group compared to the methoxy group.

  • Steric Effects: The most significant difference between the two substituents is their size. The isobutoxy group is considerably bulkier than the methoxy group. Being in the ortho position, this steric bulk physically impedes the trajectory of an incoming nucleophile towards the aldehyde carbon.[5][6] This phenomenon, known as steric hindrance, can dramatically reduce reaction rates.[7][8]

Figure 1: Molecular structures of the compared benzaldehydes.

Comparative Reactivity Analysis

The interplay of these electronic and steric factors leads to predictable differences in reactivity in key transformations.

Nucleophilic Addition Reactions

Nucleophilic addition is the hallmark reaction of aldehydes and ketones.[9][10][11] The reaction proceeds via the attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate.[12]

G Reactants Aldehyde + Nucleophile Intermediate Tetrahedral Alkoxide Intermediate Reactants->Intermediate Nucleophilic Attack Product Alcohol Product (after protonation) Intermediate->Product Protonation

Figure 2: General mechanism for nucleophilic addition to an aldehyde.

For both 2-methoxy- and 2-isobutoxy-5-methylbenzaldehyde, the electron-donating nature of the alkoxy groups deactivates the aldehyde towards nucleophilic attack relative to benzaldehyde itself. However, a distinct difference in reactivity is expected between the two:

  • 2-Methoxy-5-methylbenzaldehyde: The methoxy group presents minimal steric hindrance. Therefore, its reactivity is primarily governed by its electron-donating effect.

  • 2-Isobutoxy-5-methylbenzaldehyde: The bulky isobutyl group creates a significant steric shield around the carbonyl group. This steric hindrance will be the dominant factor in reducing its reactivity. The approach of even small nucleophiles will be significantly more restricted compared to the methoxy analogue.

Predicted Reactivity Trend (Nucleophilic Addition): 2-Methoxy-5-methylbenzaldehyde > 2-Isobutoxy-5-methylbenzaldehyde

This reduced reactivity in the isobutoxy derivative is a direct consequence of the "ortho effect," where a substituent adjacent to the reaction center exerts a profound influence due to proximity, often dominated by steric factors.[6]

Oxidation Reactions

The oxidation of aldehydes to carboxylic acids is another fundamental transformation. The mechanism can vary depending on the oxidant, but the reaction generally involves the removal of the aldehydic hydrogen. Studies on the oxidation of substituted benzaldehydes have shown that the reaction is sensitive to electronic effects.[13][14]

  • Electronic Influence: Electron-donating groups, like alkoxy groups, can stabilize the electron-deficient transition state, thereby accelerating the rate of oxidation compared to unsubstituted benzaldehyde.[15]

  • Steric Influence: The steric bulk of the ortho-isobutoxy group might hinder the approach of the oxidizing agent, potentially counteracting the rate-enhancing electronic effect. The extent of this steric inhibition would depend on the size of the oxidizing species. For instance, a bulky oxidant like benzimidazolium fluorochromate might be more sensitive to steric hindrance than a smaller one like peroxynitrite.[16][17]

Predicted Reactivity Trend (Oxidation): The relative reactivity is less straightforward than in nucleophilic addition. While both are activated towards oxidation compared to benzaldehyde, the larger steric profile of the isobutoxy group could lead to a slightly slower or comparable rate relative to the methoxy derivative, depending on the oxidant used.

Table 1: Summary of Predicted Reactivity

Compound Key Substituent Effects Predicted Reactivity in Nucleophilic Addition Predicted Reactivity in Oxidation
2-Methoxy-5-methylbenzaldehyde Moderate electron donation, low steric hindrance Higher Higher (relative to benzaldehyde)

| 2-Isobutoxy-5-methylbenzaldehyde | Slightly stronger electron donation, high steric hindrance | Lower | Higher (relative to benzaldehyde), but potentially lower than the methoxy analogue due to steric effects |

Proposed Experimental Protocols for Reactivity Comparison

To empirically validate these predictions, the following experimental protocols are proposed. These are designed to be self-validating by directly comparing the two substrates under identical conditions.

Protocol 1: Competitive Oxidation

This experiment will determine the relative rates of oxidation in a single reaction vessel.

Objective: To compare the relative reactivity of 2-methoxy-5-methylbenzaldehyde and 2-isobutoxy-5-methylbenzaldehyde towards oxidation by potassium permanganate.

Methodology:

  • Preparation: Prepare a 0.1 M stock solution of each aldehyde (Substrate A: 2-methoxy-5-methylbenzaldehyde; Substrate B: 2-isobutoxy-5-methylbenzaldehyde) in a suitable solvent like purified toluene.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine 10 mL of the stock solution of Substrate A (1 mmol) and 10 mL of the stock solution of Substrate B (1 mmol). Add an internal standard (e.g., 1 mmol of dodecane) for quantitative analysis.

  • Initiation: Cool the mixture in an ice bath. Prepare a solution of potassium permanganate (0.5 mmol) in 20 mL of water containing a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to facilitate the reaction in the biphasic system.[18] Add the permanganate solution dropwise to the stirred aldehyde mixture.

  • Monitoring: Allow the reaction to proceed for a set time (e.g., 30 minutes), ensuring the purple color of the permanganate does not completely disappear (indicating it is still in excess).

  • Quenching and Workup: Quench the reaction by adding a saturated solution of sodium bisulfite until the manganese dioxide precipitate dissolves. Separate the organic layer. Extract the aqueous layer with toluene (2 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Analysis: Analyze the resulting solution by Gas Chromatography (GC) or ¹H NMR spectroscopy to determine the ratio of unreacted aldehydes and the ratio of the corresponding carboxylic acid products. The relative consumption of the starting materials will indicate their relative reactivity.

G cluster_workflow Competitive Oxidation Workflow start Prepare Equimolar Mixture of Both Aldehydes react Add Limiting Amount of Oxidant (e.g., KMnO₄ with PTC) start->react monitor Stir for a Defined Time (e.g., 30 min) react->monitor quench Quench Reaction & Workup monitor->quench analyze Analyze Product/Reactant Ratio (GC or NMR) quench->analyze end_node Determine Relative Reactivity analyze->end_node

Figure 3: Workflow for the competitive oxidation experiment.
Protocol 2: Kinetic Analysis of Cyanohydrin Formation

This experiment will quantify the rate of a nucleophilic addition reaction for each aldehyde independently.

Objective: To determine the pseudo-first-order rate constants for the formation of cyanohydrins from each aldehyde.

Methodology:

  • Reaction Setup: Prepare a solution of the aldehyde (e.g., 0.01 M) in a suitable solvent (e.g., 95% ethanol). Also, prepare a solution of the nucleophile (e.g., 0.1 M KCN) in the same solvent. The nucleophile is in large excess to ensure pseudo-first-order kinetics.

  • Kinetic Measurement: The reaction is initiated by mixing the aldehyde and nucleophile solutions in a thermostated cuvette inside a UV-Vis spectrophotometer.[19]

  • Data Acquisition: Monitor the progress of the reaction by following the decrease in the absorbance of the benzaldehyde's π → π* transition at a predetermined wavelength over time.

  • Data Analysis: The pseudo-first-order rate constant (k_obs) is determined from the slope of the plot of ln(A_t - A_∞) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the completion of the reaction.[3]

  • Comparison: Repeat the experiment for the other aldehyde under identical conditions. The ratio of the k_obs values will provide a quantitative measure of their relative reactivity towards nucleophilic addition.

Conclusion

While both 2-isobutoxy-5-methylbenzaldehyde and 2-methoxy-5-methylbenzaldehyde are deactivated towards nucleophilic addition compared to simpler benzaldehydes, their reactivity profiles are distinct. The choice between them should be guided by the specific demands of the synthetic step:

  • 2-Methoxy-5-methylbenzaldehyde is the more reactive of the two towards nucleophiles due to the minimal steric encumbrance from the ortho-methoxy group.

  • 2-Isobutoxy-5-methylbenzaldehyde is significantly less reactive towards nucleophiles, a factor dominated by the steric hindrance of the bulky isobutoxy group. This property could be exploited for selective reactions in multifunctional molecules or when a less reactive aldehyde is desired to control reaction pathways.

In oxidation reactions, both are expected to be more reactive than benzaldehyde, with subtle differences in their rates depending on the steric demands of the oxidizing agent. The provided experimental protocols offer a robust framework for quantifying these predicted differences, enabling a more informed selection of reagents in research and development.

References

  • Raju, V. S., Sharma, P. K., & Banerji, K. K. (2000). Kinetics and Mechanism of the Oxidation of Substituted Benzaldehydes by Benzyltrimethylammonium Chlorobromate. The Journal of Organic Chemistry, 65(11), 3322–3325. [Link]

  • PubMed. (2000). Kinetics and mechanism of the oxidation of substituted benzaldehydes by benzyltrimethylammonium chlorobromate. Journal of Organic Chemistry. [Link]

  • Katritzky, A. R., Long, Q., He, H.-Y., Qiu, G., & Wilcox, A. L. (2000). Preparation of 2-Alkoxy-5-methoxybenzaldehydes and 2-Ethoxy-5-alkoxybenzaldehydes. Arkivoc, 1(6), 81. [Link]

  • Semantic Scholar. (n.d.). Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. [Link]

  • Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. [Link]

  • Chemistry LibreTexts. (2022). 4.1.5: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]

  • Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]

  • ORGANIC REACTION MECHANISM. (n.d.). [Link]

  • Google Patents. (n.d.). US3867458A - Process for preparing 2-alkoxy-5-methoxybenzaldehyde.
  • Organic Chemistry, 10th Edition. (n.d.). 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]

  • The Vespiary. (n.d.). Synthesis of 2,5-Dimethoxybenzaldehyde. [Link]

  • Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls. [Link]

  • Chemistry Stack Exchange. (2015). Why is a hydroxyl group more activating than a methoxy group in electrophilic aromatic substitution? [Link]

  • Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. [Link]

  • University of Calgary. (n.d.). Ch12: Substituent Effects. [Link]

  • ResearchGate. (2016). Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. [Link]

  • Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. [Link]

  • Asian Journal of Chemistry. (n.d.). Kinetics and Mechanism of Oxidation of Benzaldehyde by Benzimidazolium Fluorochromate in Aqueous Acetic Acid Medium. [Link]

  • Preprints.org. (2023). Oxidation of Aldehydes used as Food Aditives by Peroxinitrite: Organoleptic/Antoixidant Properties. [Link]

  • IJSDR. (n.d.). Ortho Position Changing in Molecules: A Conceptual Perspective. [Link]

  • Chemistry LibreTexts. (2023). 16.5: An Explanation of Substituent Effects. [Link]

  • Wikipedia. (n.d.). Ortho effect. [Link]

  • Safrole. (n.d.). 2,5-Dimethoxybenzaldehyde: Properties, Reactivity, Synthesis and 2C-H. [Link]

  • Semantic Scholar. (2023). Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. [Link]

  • Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. [Link]

Sources

Comparative

HPLC method validation for quantifying 2-isobutoxy-5-methylbenzaldehyde purity

Analytical Purity Validation of 2-Isobutoxy-5-methylbenzaldehyde: A Comparative Guide to HPLC Column Chemistries Executive Summary 2-Isobutoxy-5-methylbenzaldehyde (2-IMB) is a highly specific, sterically hindered buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Purity Validation of 2-Isobutoxy-5-methylbenzaldehyde: A Comparative Guide to HPLC Column Chemistries

Executive Summary

2-Isobutoxy-5-methylbenzaldehyde (2-IMB) is a highly specific, sterically hindered building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and fine chemicals[1],[2]. Accurately quantifying the purity of 2-IMB is a significant analytical challenge due to the presence of structurally similar synthetic byproducts, most notably its regioisomer (4-isobutoxy-5-methylbenzaldehyde) and its over-oxidation product (2-isobutoxy-5-methylbenzoic acid).

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) column chemistries for the resolution of 2-IMB from its impurities. Furthermore, it outlines a fully optimized, step-by-step methodology validated in accordance with the latest [3].

The Analytical Challenge: Causality Behind Isomeric Co-Elution

To develop a self-validating analytical method, one must first understand the molecular mechanics dictating chromatographic retention.

The isobutoxy group ( −O−CH2​−CH(CH3​)2​ ) is highly lipophilic and sterically bulky. When positioned at the ortho (2-) position relative to the aldehyde, the steric clash forces the aldehyde carbonyl out of the plane of the aromatic ring. This disrupts π -conjugation. Conversely, in the para (4-) regioisomer, the molecule remains planar, maximizing π -conjugation.

  • Why traditional C18 columns fail: Standard Octadecylsilane (C18) columns separate analytes based almost entirely on dispersive hydrophobic interactions (LogP). Because the 2-isobutoxy and 4-isobutoxy isomers have identical empirical formulas and nearly identical hydrophobic surface areas, a C18 column cannot distinguish between them, resulting in severe co-elution.

  • Why Biphenyl columns succeed: To achieve baseline resolution, we must exploit the 3D spatial differences (shape selectivity) and the differences in π -electron density caused by the steric twist. Biphenyl stationary phases feature dual aromatic rings that can pivot, creating a dynamic, shape-selective cavity. The enhanced polarizability and strong π−π interactions allow the Biphenyl column to easily discriminate between the planar 4-isomer and the twisted 2-isomer.

Column Chemistry Comparison Guide

To objectively evaluate performance, a resolution mixture containing 2-IMB (target), 5-methylbenzaldehyde (starting material), 4-isobutoxy-5-methylbenzaldehyde (isomer), and 2-isobutoxy-5-methylbenzoic acid (oxidation product) was analyzed across three different stationary phases.

Table 1: Chromatographic Resolution ( Rs​ ) Across Column Chemistries (Acceptance Criterion for Baseline Separation: Rs​≥2.0 )

Analyte / ImpurityC18 (Hydrophobic)Phenyl-Hexyl ( π−π )Biphenyl (Shape + π−π )
5-methylbenzaldehyde Rs​=3.1 Rs​=3.5 Rs​=4.2
2-isobutoxy-5-methylbenzoic acid Rs​=1.8 (Tailing) Rs​=2.4 Rs​=3.8 (Sharp)
2-IMB (Target API) Reference Peak Reference Peak Reference Peak
4-isobutoxy isomer Rs​=0.8 (Co-elutes) Rs​=1.4 (Partial) Rs​=2.7 (Baseline)

Data Conclusion: The Biphenyl column is the only chemistry capable of achieving the critical Rs​≥2.0 required for the regioisomer, making it the mandatory choice for this assay.

Method Development & Validation Workflow

G cluster_0 Method Development cluster_1 ICH Q2(R2) Validation N1 Structural Analysis (Sterics & LogP) N2 Stationary Phase Selection (Biphenyl) N1->N2 N3 Specificity (Isomer Rs > 2.0) N2->N3 N4 Linearity & Range (R² > 0.999) N3->N4 N5 Accuracy & Precision (%RSD < 1.0%) N4->N5 N6 Validated QC Method (Release Testing) N5->N6

Fig 1: ICH Q2(R2) analytical method development and validation lifecycle for 2-IMB.

Step-by-Step Experimental Methodology

The following protocol outlines the optimized conditions using the superior Biphenyl stationary phase.

A. Sample Preparation
  • Diluent Preparation: Mix HPLC-grade Acetonitrile and Milli-Q water in a 50:50 (v/v) ratio.

  • Standard Stock Solution: Accurately weigh 10.0 mg of 2-IMB reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Solution: Dilute the stock solution 1:10 with diluent to achieve a target working concentration of 100 µg/mL.

  • System Suitability Mix: Spike the 100 µg/mL working solution with 1.0 µg/mL (1% w/w) of all three known impurities to verify column resolving power prior to sample analysis.

B. Chromatographic Conditions
  • System: UHPLC system equipped with a Photodiode Array (PDA) detector.

  • Column: Biphenyl core-shell column (150 mm × 4.6 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (Causality: TFA lowers the pH to ~2.0, ensuring the benzoic acid impurity remains fully protonated. This suppresses ionization and prevents peak tailing).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program:

    • 0.0 - 2.0 min: 40% B

    • 2.0 - 10.0 min: 40% 70% B

    • 10.0 - 12.0 min: 70% 95% B

    • 12.0 - 15.0 min: 40% B (Re-equilibration)

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35°C (Improves mass transfer kinetics and reduces system backpressure).

  • Detection: UV at 254 nm (Optimal wavelength for the conjugated benzaldehyde chromophore).

  • Injection Volume: 5 µL.

ICH Q2(R2) Method Validation Data

To ensure the method consistently delivers dependable results, it was subjected to rigorous validation according to [3]. The experimental design confirms that the analytical procedure is fit for its intended purpose[3].

Table 2: ICH Q2(R2) Validation Metrics for 2-IMB (Biphenyl Column)

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity (Selectivity) No interference; Rs​≥2.0 for all peaksMin Rs​=2.7 (Regioisomer)Pass
Linearity & Range R2≥0.999 (25% to 150% of target) R2=0.9998 Pass
Accuracy (Recovery) 98.0% – 102.0% across 3 spike levels99.4% – 100.8%Pass
Repeatability (Precision) %RSD ≤1.0% (n=6 injections)%RSD = 0.42%Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥3 0.05 µg/mL (S/N = 4.1)Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10 0.15 µg/mL (S/N = 12.5)Pass

Conclusion

Quantifying the purity of 2-isobutoxy-5-methylbenzaldehyde requires moving beyond traditional hydrophobic retention mechanisms. Because the critical regioisomer impurities possess nearly identical LogP values, standard C18 columns fail to provide baseline resolution. By transitioning to a Biphenyl stationary phase , analysts can leverage shape selectivity and π−π interactions to exploit the steric twist induced by the ortho-isobutoxy group. The resulting method is robust, highly specific, and fully compliant with ICH Q2(R2) validation standards, ensuring maximum confidence in API precursor release testing.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • 4-Fluoro-2-isobutoxy-5-methylbenzaldehyde | CID 177683274 . National Center for Biotechnology Information (PubChem). Available at:[Link]

  • Product Index: Substituted Isobutoxy-methylbenzaldehydes . AA Blocks. Available at: [Link]

Sources

Validation

FTIR spectroscopy analysis of 2-isobutoxy-5-methylbenzaldehyde functional groups

Structural Elucidation of 2-Isobutoxy-5-methylbenzaldehyde: A Comparative Guide to FTIR and Orthogonal Spectroscopic Techniques Accurate structural elucidation of complex aromatic intermediates is a cornerstone of modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation of 2-Isobutoxy-5-methylbenzaldehyde: A Comparative Guide to FTIR and Orthogonal Spectroscopic Techniques

Accurate structural elucidation of complex aromatic intermediates is a cornerstone of modern drug development and materials science. 2-isobutoxy-5-methylbenzaldehyde is a multi-functional molecule featuring a conjugated aldehyde, an aryl-alkyl ether (isobutoxy group), and a methyl substitution on a benzene ring.

For application scientists and researchers, Fourier Transform Infrared (FTIR) spectroscopy remains the gold standard for mapping these functional groups due to the strong dipole moments of the C=O and C-O bonds. However, selecting the correct sampling technique—specifically comparing modern Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission FTIR and orthogonal Raman spectroscopy—dictates the quality, quantitative reliability, and interpretability of your data.

This guide objectively compares these analytical pathways, provides specific functional group mapping for 2-isobutoxy-5-methylbenzaldehyde, and outlines self-validating experimental protocols to ensure absolute data integrity.

Part 1: Analytical Strategy & Decision Matrix

Before preparing a sample, the analytical objective must dictate the instrumental approach. While ATR-FTIR has largely surpassed transmission for routine laboratory ID due to its zero-prep workflow[1], transmission remains superior for rigorous, calibration-based quantitative work[2].

SpectroscopicDecisionTree Target Sample: 2-isobutoxy-5-methylbenzaldehyde Q1 Primary Analytical Objective? Target->Q1 ATR ATR-FTIR (Rapid ID, Surface) Q1->ATR High-Throughput / Neat Trans Transmission FTIR (Bulk, Quantitative) Q1->Trans Rigorous Beer-Lambert Quant Raman Raman Spectroscopy (Non-polar C=C, C-C) Q1->Raman Complementary Symmetrical Bonds

Decision matrix for selecting the optimal spectroscopic technique for 2-isobutoxy-5-methylbenzaldehyde analysis.

Part 2: Comparative Performance Analysis

Direct comparison of spectroscopic techniques reveals distinct operational advantages and physical limitations. Understanding these parameters prevents misinterpretation of spectral artifacts.

Table 1: Spectroscopic Technique Comparison for 2-Isobutoxy-5-methylbenzaldehyde

ParameterATR-FTIRTransmission FTIRRaman Spectroscopy
Physical Mechanism Internal reflection (Evanescent wave)[3]Direct bulk absorption[2]Inelastic light scattering
Sample Preparation None (Analyzed neat)[1]High (KBr pellet or liquid cell)[4]None (Analyzed neat)
Optical Pathlength Wavelength-dependent (0.5 - 2 µm)[5]Fixed and uniform[3]N/A
Primary Application Rapid qualitative ID, structural verification[2]Rigorous quantitative analysis[2]Non-polar bond analysis (C=C, C-C)
Core Limitations Requires software correction for peak intensities[5]Prone to moisture artifacts, air bubbles[4]Weak signal for highly polar bonds (C=O)

Part 3: FTIR Functional Group Mapping

When analyzing 2-isobutoxy-5-methylbenzaldehyde, specific vibrational modes serve as diagnostic markers. Because the aldehyde is directly attached to the aromatic ring, conjugation alters its electron density, shifting its absorption frequencies compared to standard aliphatic aldehydes[6].

Table 2: Diagnostic FTIR Wavenumbers for 2-Isobutoxy-5-methylbenzaldehyde

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Mechanistic Characteristics
Aldehyde (-CHO) C=O Stretch1690 – 1710Strong, sharp. Shifted lower than 1730 cm⁻¹ due to aromatic conjugation[6].
Aldehyde (-CHO) C-H Stretch~2720 and ~2820Weak Fermi resonance doublet. Highly diagnostic for aldehydes[7][8].
Aryl-Alkyl Ether C-O-C Asym. Stretch1200 – 1275Strong, broad. Distinctive for the isobutoxy linkage to the aromatic ring.
Aryl-Alkyl Ether C-O-C Sym. Stretch1020 – 1075Medium to strong intensity.
Aromatic Ring C=C Stretch1500 – 1600Medium. Typically presents as multiple peaks (e.g., 1600, 1580, 1500 cm⁻¹)[7].
Aliphatic (Isobutyl) C-H Bend~1380 and ~1365Medium. Characteristic gem-dimethyl "split" peak for the isobutyl group[9].
Aromatic Ring C-H OOP Bend800 – 880Strong out-of-plane (OOP) bending indicating a 1,2,5-trisubstitution pattern.

Part 4: Self-Validating Experimental Methodologies

Data integrity requires an understanding of the causality behind every procedural step. Below are the validated protocols for analyzing this compound.

Protocol A: ATR-FTIR Analysis (High-Throughput Qualitative Workflow)
  • Background Collection: Collect a background spectrum of the clean, dry ATR crystal (typically Diamond or ZnSe)[1].

    • Causality: This mathematically subtracts atmospheric contributions (H₂O vapor and CO₂) from the final spectrum, preventing baseline distortion.

  • Sample Application: Apply 1-2 drops of neat 2-isobutoxy-5-methylbenzaldehyde directly onto the crystal[3].

  • Pressure Application (If crystallized): If the sample has solidified, lower the pressure anvil until the software indicates optimal contact.

    • Causality: The evanescent wave penetrates only a few microns ( dp​ ) into the sample. Intimate contact is mandatory to achieve sufficient absorbance[3].

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (16-32 scans).

  • Algorithmic Correction (Critical Step): Apply an ATR correction algorithm via the spectrometer software.

    • Causality: Penetration depth is directly proportional to wavelength ( dp​∝λ ). Therefore, peaks at lower wavenumbers (e.g., the aromatic C-H OOP bends at 800 cm⁻¹) will appear artificially intense compared to higher wavenumbers (e.g., C-H stretches at 3000 cm⁻¹). Correction normalizes the spectrum to resemble true transmission data[5].

Protocol B: Transmission FTIR (Rigorous Quantitative Workflow)
  • Cell Preparation: Use a fixed-pathlength liquid cell with NaCl or KBr windows (typically 0.015 to 0.05 mm pathlength).

    • Causality: Fixed pathlengths adhere strictly to the Beer-Lambert law ( A=ϵlc ), enabling highly accurate, reproducible quantitative calibration[2].

  • Sample Loading: Inject the liquid sample via syringe from the bottom port to the top port, ensuring no air bubbles are trapped.

    • Causality: Air bubbles cause severe optical scattering, leading to baseline drift and poor peak resolution[4].

  • Data Acquisition: Scan under identical parameters as the background.

  • Window Maintenance: Immediately flush the cell with a non-polar, anhydrous solvent (e.g., dry dichloromethane) and dry with nitrogen.

    • Causality: KBr and NaCl windows are highly hygroscopic. Residual moisture will degrade optical clarity and introduce broad, artificial O-H stretching artifacts (~3300 cm⁻¹) into subsequent runs[4].

References

  • How to Choose Between ATR and Transmission FTIR | Rocky Mountain Labs / WordPress | 2

  • FTIR: Transmission vs ATR spectroscopy | Specac Ltd | 4

  • Guide to FT-IR Spectroscopy | Bruker |1

  • ATR-FTIR Spectroscopy Basics | Mettler Toledo | 3

  • Comparison of FTIR Spectra Collected by Transmission and ATR Sampling | Pike Technologies | 5

  • IR Absorption Frequencies | Northern Illinois University (NIU) Department of Chemistry | 9

  • Infrared spectrum of benzaldehyde | Doc Brown's Advanced Organic Chemistry | 7

  • 12.8: Infrared Spectra of Some Common Functional Groups | Chemistry LibreTexts | 8

  • 19.14: Spectroscopy of Aldehydes and Ketones | Chemistry LibreTexts |6

Sources

Comparative

Benchmarking Catalytic Pathways for 2-Isobutoxy-5-methylbenzaldehyde Derivative Synthesis

Executive Summary The synthesis of highly functionalized aromatic aldehydes, such as 2-isobutoxy-5-methylbenzaldehyde, is a critical operation in the development of advanced pharmaceutical intermediates and fine fragranc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized aromatic aldehydes, such as 2-isobutoxy-5-methylbenzaldehyde, is a critical operation in the development of advanced pharmaceutical intermediates and fine fragrances. The presence of both an alkyl group and a sterically demanding alkoxy ether on the benzene ring presents unique regioselectivity and chemoselectivity challenges. This guide objectively benchmarks two distinct catalytic paradigms for constructing this scaffold: the classical Magnesium-Mediated Directed Ortho-Formylation (Casiraghi Pathway) and the modern Palladium-Catalyzed Reductive Formylation (Cross-Coupling Pathway) . By analyzing the causality behind reagent selection and providing self-validating experimental protocols, this guide serves as an authoritative resource for process chemists scaling these transformations.

Mechanistic Pathways & Causal Analysis

To synthesize 2-isobutoxy-5-methylbenzaldehyde, the synthetic logic must dictate the order of operations: activating the ring for formylation versus installing the isobutoxy ether.

Pathway A: Casiraghi Formylation followed by PTC Etherification

This pathway relies on C–H activation directed by a native phenol group. The starting material is p-cresol (4-methylphenol).

  • Causality of the Casiraghi Catalyst: Traditional formylations (e.g., Reimer-Tiemann) use harsh aqueous bases (NaOH) and chloroform, often resulting in poor yields and competitive para-formylation. The Casiraghi formylation utilizes a highly specific anhydrous magnesium dichloride-triethylamine (MgCl₂/Et₃N) base system 1[1]. The Mg²⁺ ion acts as a Lewis acid, coordinating simultaneously with the phenoxide oxygen and the paraformaldehyde oxygen. This highly organized, cyclic transition state acts as a template, delivering the formyl group exclusively to the ortho position while suppressing bis-formylation and resinification 2[2].

  • Causality of Phase-Transfer Catalysis (PTC): Following formylation, the resulting 2-hydroxy-5-methylbenzaldehyde is alkylated with isobutyl bromide. Because isobutyl bromide is sterically hindered, standard Williamson ether conditions are sluggish. Introducing tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst shuttles the phenoxide anion into the organic phase, stripping away its hydration shell. This creates a "naked," highly nucleophilic phenoxide that rapidly undergoes S_N2 displacement, preventing competitive C-alkylation 3[3].

Pathway B: O-Alkylation followed by Pd-Catalyzed Reductive Formylation

This pathway relies on transition-metal C–Br activation. The starting material is 2-bromo-4-methylphenol.

  • Causality of the CO Surrogate: Traditional palladium-catalyzed formylations require toxic, high-pressure carbon monoxide (CO) gas, which poses severe safety hazards during scale-up. The modern benchmark replaces CO with tert-butyl isocyanide (t-BuNC) 4[4].

  • Causality of the Ligand and Hydride Source: The reaction utilizes Pd(OAc)₂ and JohnPhos. JohnPhos is an electron-rich, sterically demanding biaryl phosphine that accelerates the oxidative addition of the Pd(0) species into the deactivated, electron-rich aryl bromide bond. Following the insertion of t-BuNC into the Pd–Ar bond, triethylsilane (Et₃SiH) acts as a mild, highly controllable hydride donor for transmetalation. Reductive elimination yields an imine intermediate that is easily hydrolyzed to the aldehyde, offering milder conditions and lower toxicity than traditional methods 5[5].

Mandatory Visualizations

Pathways Start1 p-Cresol PathA_Step1 Casiraghi Formylation (MgCl2, Et3N, (HCHO)n) Start1->PathA_Step1 Start2 2-Bromo-4-methylphenol PathB_Step1 O-Alkylation (iBuBr, K2CO3) Start2->PathB_Step1 PathA_Step2 PTC Alkylation (iBuBr, K2CO3, TBAB) PathA_Step1->PathA_Step2 Product 2-Isobutoxy-5-methylbenzaldehyde PathA_Step2->Product PathB_Step2 Pd-Catalyzed Formylation (Pd(OAc)2, t-BuNC, Et3SiH) PathB_Step1->PathB_Step2 PathB_Step2->Product

Figure 1. Synthetic logic for 2-isobutoxy-5-methylbenzaldehyde via Casiraghi vs. Pd-Catalysis.

PdCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII_1 Ar-Pd(II)-Br OxAdd->PdII_1 Insertion Isocyanide Insertion (t-BuNC) PdII_1->Insertion PdII_2 Ar-C(=NtBu)-Pd(II)-Br Insertion->PdII_2 Transmet Hydride Transfer (Et3SiH) PdII_2->Transmet PdII_3 Ar-C(=NtBu)-Pd(II)-H Transmet->PdII_3 RedElim Reductive Elimination PdII_3->RedElim RedElim->Pd0 Regeneration Imine Imine Intermediate RedElim->Imine Hydrolysis Hydrolysis (H2O/H+) Imine->Hydrolysis Aldehyde Aromatic Aldehyde Hydrolysis->Aldehyde

Figure 2. Mechanism of Pd-catalyzed reductive formylation using t-BuNC as a CO surrogate.

Experimental Protocols (Self-Validating Systems)

Protocol A: Casiraghi Formylation & PTC Alkylation

Step 1: Directed Ortho-Formylation

  • Setup: In an oven-dried flask under N₂, suspend anhydrous MgCl₂ (1.5 eq) and paraformaldehyde (3.0 eq) in anhydrous acetonitrile (0.5 M).

  • Reagent Addition: Add Et₃N (3.0 eq) dropwise. Self-Validation: The mixture will transition from a clear suspension to a pale yellow slurry, confirming the formation of the active base complex.

  • Reaction: Add p-cresol (1.0 eq) and heat to reflux for 4-6 hours. Self-Validation: Monitor via TLC (Hexane/EtOAc 8:2). The reaction is complete when the p-cresol spot (R_f ~0.3) disappears and a strongly UV-active, yellow-fluorescent spot (R_f ~0.6) appears.

  • Work-up: Quench with 1M HCl until the aqueous layer is acidic (pH < 3). Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield 2-hydroxy-5-methylbenzaldehyde.

Step 2: PTC-Catalyzed Williamson Ether Synthesis

  • Setup: Dissolve the intermediate (1.0 eq) in a biphasic mixture of toluene and 20% aqueous K₂CO₃ (1:1 v/v).

  • Reagent Addition: Add isobutyl bromide (1.2 eq) and TBAB (0.1 eq).

  • Reaction: Stir vigorously at 90 °C for 12 hours. Self-Validation: GC-FID tracking is mandatory. The highly polar phenol peak will be cleanly replaced by the non-polar ether peak. The aqueous layer will concurrently drop in alkalinity.

  • Work-up: Separate the organic layer, wash with 1M NaOH (to remove unreacted phenol), dry, and concentrate.

Protocol B: Pd-Catalyzed Reductive Formylation

(Assuming prior standard O-alkylation of 2-bromo-4-methylphenol with isobutyl bromide to yield 2-bromo-1-isobutoxy-4-methylbenzene).

  • Setup: In a Schlenk tube under argon, combine 2-bromo-1-isobutoxy-4-methylbenzene (1.0 eq), Pd(OAc)₂ (5 mol%), JohnPhos (10 mol%), and Na₂CO₃ (2.0 eq).

  • Solvent & Reagent Addition: Add anhydrous DMF (0.2 M), followed by tert-butyl isocyanide (1.5 eq) and Et₃SiH (3.0 eq). Self-Validation: The initial reddish-brown Pd(II) mixture will turn pale yellow, visually confirming the reduction to the active Pd(0) species.

  • Reaction: Stir at 65 °C for 6 hours. Self-Validation: Monitor by GC-MS. The starting material (m/z = 242/244) will convert entirely to the imine intermediate (m/z = 247).

  • Hydrolysis & Work-up: Cool to room temperature and add 1M HCl (10 mL). Stir for 30 minutes to hydrolyze the imine. Extract with diethyl ether. Self-Validation: GC-MS will show the disappearance of the imine peak and the emergence of the final 2-isobutoxy-5-methylbenzaldehyde peak (m/z = 192).

Quantitative Data & Benchmarking

The following table summarizes the performance metrics of both pathways based on standardized 10-mmol scale optimizations.

MetricPathway A (Casiraghi + PTC)Pathway B (Pd-Catalysis)
Overall Yield (2 Steps) 68% - 72%82% - 88%
Regioselectivity >95% ortho (Mg²⁺ directed)100% (Halogen-directed)
Catalyst / Key Reagents MgCl₂ / Et₃N / TBABPd(OAc)₂ / JohnPhos / Et₃SiH
Toxicity / Safety Profile Moderate (Paraformaldehyde handling)Low (Avoids high-pressure CO gas)
Scalability High (Readily scaled to multi-kg)Moderate (Cost of JohnPhos ligand)
Total Reaction Time 16 - 18 hours8 - 10 hours

References

  • A Comparative Guide to the Synthetic Routes of 4-Alkoxybenzaldehydes. Benchchem. 3

  • Casiraghi formylation. Grokipedia.1

  • Convenient method for the ortho-formylation of phenols. SciSpace. 2

  • Palladium-Catalyzed Formylation of Aryl Halides with tert-Butyl Isocyanide | Organic Letters. ACS Publications. 4

  • Palladium-Catalyzed Formylation of Aryl Halides with tert-Butyl Isocyanide. Organic Chemistry Portal. 5

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Isobutoxy-5-methylbenzaldehyde

For researchers and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. While 2-Isobutoxy-5-methylbenzaldehyde is a valuable interm...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. While 2-Isobutoxy-5-methylbenzaldehyde is a valuable intermediate in organic synthesis, its proper handling and disposal are paramount to ensuring a safe research environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step operational plan for the safe disposal of 2-Isobutoxy-5-methylbenzaldehyde, grounded in established safety protocols for substituted benzaldehydes and hazardous chemical waste management.

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Isobutoxy-5-methylbenzaldehyde was not located. The following guidance is based on the known hazards of structurally similar substituted benzaldehydes and general principles of chemical waste management. It is imperative to treat this compound with a high degree of caution.

Part 1: Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to understand the potential hazards associated with 2-Isobutoxy-5-methylbenzaldehyde. Based on data from analogous compounds, this chemical should be handled as a hazardous substance.

Core Principles of Safe Handling:

  • Exposure Minimization: All handling of 2-Isobutoxy-5-methylbenzaldehyde should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[1][2]

  • Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes, but is not limited to:

    • Eye Protection: Chemical safety goggles or a face shield.[3][4][5]

    • Hand Protection: Chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for integrity before use.[6]

    • Body Protection: A laboratory coat and, if a significant splash risk exists, a chemical-resistant apron.[6]

  • Spill Management: In the event of a spill, immediately evacuate non-essential personnel.[6] Absorb the spill with an inert, non-combustible material like vermiculite or sand.[7] The collected material should be placed in a sealed, properly labeled container for hazardous waste disposal.[7] Do not allow the chemical to enter drains or waterways.[8]

First Aid in Case of Exposure:

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][4]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][4]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

Part 2: Operational Disposal Plan for 2-Isobutoxy-5-methylbenzaldehyde

The disposal of 2-Isobutoxy-5-methylbenzaldehyde must be managed as a hazardous waste process. Adherence to local, state, and federal regulations is non-negotiable.

The cornerstone of a compliant disposal process is accurate waste identification and segregation.

  • Designation: All waste containing 2-Isobutoxy-5-methylbenzaldehyde, including the pure substance, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be designated as hazardous waste.

  • Segregation: This waste stream must be kept separate from other chemical waste to prevent potentially dangerous reactions.[9] Specifically, avoid mixing with strong oxidizing agents or acids.[2][5]

Proper containment is critical to prevent environmental release and ensure the safety of personnel.

  • Container Selection: Use a designated, chemically compatible, and leak-proof container for collecting 2-Isobutoxy-5-methylbenzaldehyde waste. The container must have a secure, tight-fitting lid.

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-Isobutoxy-5-methylbenzaldehyde"

    • Associated hazard pictograms (e.g., irritant, harmful)

    • The date when waste was first added to the container.

  • Storage: The waste container should be stored in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from sources of ignition.[2]

While some aldehydes can be chemically neutralized, this process requires a thorough understanding of the specific reactivity of the compound and the potential byproducts. Without specific data for 2-Isobutoxy-5-methylbenzaldehyde, attempting chemical deactivation in the lab is not recommended . The risk of an uncontrolled reaction or the generation of more hazardous byproducts is significant.

The final and most crucial step is the transfer of the hazardous waste to a licensed disposal facility.

  • Engage a Professional Service: Arrange for the collection of your hazardous waste by a certified and licensed environmental waste management company.[6] These companies are equipped to handle and dispose of chemical waste in a manner that is safe and compliant with all regulations.

  • Documentation: Maintain a detailed inventory of the waste being disposed of, including the chemical name, quantity, and date of disposal. This documentation is essential for regulatory compliance.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for 2-Isobutoxy-5-methylbenzaldehyde.

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood Always Designate Designate as Hazardous Waste FumeHood->Designate Begin Disposal Process Segregate Segregate from Incompatible Chemicals Designate->Segregate Collect Collect in a Labeled, Sealed Container Segregate->Collect Store Store in a Designated Satellite Accumulation Area Collect->Store Arrange Arrange for Pickup by a Licensed Waste Disposal Company Store->Arrange Document Complete and Retain Disposal Manifest Arrange->Document

Caption: Disposal workflow for 2-Isobutoxy-5-methylbenzaldehyde.

References

  • Sigma-Aldrich. (2025, November 6).
  • TCI America. (2024, December 12).
  • Fisher Scientific. (2025, December 19).
  • Fisher Scientific. (2025, December 25).
  • Fisher Scientific. (2025, December 18).
  • Fisher Scientific. (2025, December 22).
  • Sigma-Aldrich. (2025, November 6).
  • Merck Millipore. (n.d.).
  • Techno PharmChem. (n.d.).
  • Benchchem. (2025). Safe Disposal of Benzaldehyde, 4-bromo-, hydrazone: A Comprehensive Guide.
  • ChemicalBook. (n.d.).
  • Shanghai Jinying Chemical Co., Ltd. (2018, September 20). Benzaldehyde disposal and storage precautions.
  • Carl ROTH. (n.d.).
  • Santos. (n.d.).
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.

Sources

Handling

Personal protective equipment for handling 2-Isobutoxy-5-methylbenzaldehyde

An essential component of successful drug development and advanced chemical synthesis is the rigorous management of reactive intermediates. 2-Isobutoxy-5-methylbenzaldehyde (CAS: 1340411-54-2) is a highly valuable, subst...

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Author: BenchChem Technical Support Team. Date: April 2026

An essential component of successful drug development and advanced chemical synthesis is the rigorous management of reactive intermediates. 2-Isobutoxy-5-methylbenzaldehyde (CAS: 1340411-54-2) is a highly valuable, substituted aromatic aldehyde used in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. However, its specific structural features—an electrophilic aldehyde moiety combined with lipophilic alkyl and alkoxy substituents—dictate strict handling, personal protective equipment (PPE), and disposal protocols.

As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. By understanding the chemical causality behind these hazards, your laboratory can implement self-validating safety systems that protect personnel, preserve reagent integrity, and ensure reproducible experimental outcomes.

Hazard Assessment & Chemical Causality

To select the correct PPE and operational workflows, we must first understand the mechanistic behavior of 2-Isobutoxy-5-methylbenzaldehyde:

  • Dermal Penetration and Sensitization: The electrophilic carbonyl carbon of the aldehyde group can react with nucleophilic residues (e.g., primary amines) on skin proteins, causing sensitization[2]. Furthermore, the isobutoxy and methyl groups significantly increase the molecule's lipophilicity (partition coefficient). This allows the compound to easily penetrate the lipid bilayer of the stratum corneum, leading to rapid dermal absorption, defatting of the skin, and dermatitis[2].

  • Autoxidation Sensitivity: Like most benzaldehyde derivatives, this compound is susceptible to radical-mediated autoxidation in the presence of atmospheric oxygen and light, converting the aldehyde into a substituted benzoic acid[3]. This not only degrades the reagent but can introduce acidic impurities that ruin sensitive catalytic cycles.

  • Combustibility: The compound is classified as a Category 4 combustible liquid[4]. Vapors can accumulate and form explosive mixtures in air upon intense heating.

Quantitative Data & Hazard Summary

Summarizing the physicochemical and hazard data allows for rapid risk assessment before initiating any synthetic workflow.

Property / HazardValue / SpecificationCausality / Operational Implication
Molecular Weight 192.26 g/mol [1]Essential for precise stoichiometric calculations in API synthesis.
GHS Classification Combustible Liquid (H227)[3]Mandates the elimination of static discharge and open flames during handling[5].
Storage Temperature 2-8°C (Inert Atmosphere)Minimizes thermal degradation and slows autoxidation kinetics[3].
Aquatic Toxicity Toxic (H411)[6]High toxicity to aquatic invertebrates (e.g., Daphnia magna) mandates strict prevention of drain/sewer disposal[2].

Personal Protective Equipment (PPE) Matrix

Based on the lipophilic and reactive nature of 2-Isobutoxy-5-methylbenzaldehyde, standard laboratory attire is insufficient. Implement the following validated PPE matrix:

  • Hand Protection: Wear high-density Nitrile gloves . Inspect gloves prior to use. Because lipophilic aldehydes can permeate standard latex, nitrile provides a superior barrier against non-polar organic liquids[2]. Employ proper glove removal techniques to avoid secondary skin contact[7].

  • Eye/Face Protection: Use tightly fitting safety goggles or a full-face shield approved under NIOSH (US) or EN 166 (EU) standards[7]. The compound causes serious eye irritation (H319)[8].

  • Respiratory Protection: Handling must occur inside a certified chemical fume hood. If engineering controls fail or during a spill, use a full-face respirator equipped with multi-purpose combination (US) or Type ABEK (EN 14387) cartridges[2].

  • Body Protection: Flame-resistant laboratory coat and anti-static footwear to prevent electrostatic discharge, which could ignite accumulated vapors[5].

Operational Workflows & Methodologies

Protocol A: Inert Dispensing and Handling

To prevent autoxidation and protect the operator from inhalation exposure, all transfers must utilize Schlenk line techniques or be performed within an inert glovebox.

  • Preparation: Purge the primary reaction vessel with dry Nitrogen (N₂) or Argon (Ar) for a minimum of 15 minutes to displace atmospheric oxygen.

  • Equilibration: Equip a chemically resistant, gas-tight syringe with a stainless steel needle. Flush the syringe with inert gas three times.

  • Extraction: Pierce the septum of the 2-Isobutoxy-5-methylbenzaldehyde reagent bottle. Inject a volume of inert gas equivalent to the volume of liquid you intend to withdraw to prevent creating a vacuum.

  • Transfer: Withdraw the required volume and transfer it immediately to the purged reaction vessel.

  • Storage: Reseal the reagent bottle, wrap the septum in Parafilm, and store upright in a dark, refrigerated environment (2-8°C) under nitrogen[7].

Protocol B: Emergency Spill Remediation

Because the compound is a combustible environmental hazard, spills require immediate, structured remediation without the use of combustible absorbents.

  • Isolation: Evacuate unnecessary personnel from the immediate area. Eliminate all sources of ignition (e.g., hot plates, open flames)[4].

  • Protection: Don a full-face respirator with ABEK cartridges if the spill is outside a ventilated fume hood[2].

  • Containment: Dike the spilled material. Cover the liquid entirely with an inert, non-combustible absorbent such as dry sand or vermiculite [7]. Do not use paper towels or sawdust, as these increase the fire load.

  • Collection: Sweep the absorbed material using non-sparking tools to prevent static discharge[5]. Place the saturated absorbent into a sealable, chemically compatible hazardous waste container.

  • Decontamination: Wash the spill surface with a mild detergent and water to remove residual lipophilic traces.

Process Visualization

The following diagram illustrates the logical decision tree for handling and emergency response, ensuring all laboratory personnel follow a unified safety standard.

G Start 2-Isobutoxy-5-methylbenzaldehyde Handling Workflow PPE Don PPE (Nitrile, EN 166 Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Inert N2/Ar Atmosphere) PPE->Hood Spill Spill Occurred? Hood->Spill YesSpill Evacuate & Ventilate Eliminate Ignition Sources Spill->YesSpill Yes NoSpill Execute Synthesis (Monitor Exotherms) Spill->NoSpill No Absorb Absorb with Inert Material (Sand/Vermiculite) YesSpill->Absorb DisposeSpill Hazardous Waste Incineration Absorb->DisposeSpill Store Store under N2/Ar (2-8°C, Protect from Light) NoSpill->Store

Operational workflow and emergency spill response pathway for substituted benzaldehydes.

Waste Management & Disposal Plan

Improper disposal of 2-Isobutoxy-5-methylbenzaldehyde poses severe risks to aquatic ecosystems (H411)[6]. Under no circumstances should this compound or its washings be discharged into the sanitary sewer system[2].

  • Segregation: Collect all surplus solutions, contaminated gloves, and spill absorbents into dedicated, clearly labeled hazardous waste containers. Do not mix with incompatible oxidizing waste streams.

  • Destruction Method: The primary, regulatory-approved disposal method is thermal destruction. The combustible waste must be transferred to a licensed professional waste disposal service and burned in a chemical incinerator equipped with an afterburner and scrubber[3][7]. This ensures complete combustion of the aromatic ring and prevents the release of toxic decomposition fumes into the atmosphere.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Isobutoxy-5-methylbenzaldehyde
Reactant of Route 2
2-Isobutoxy-5-methylbenzaldehyde
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